4-Chloro-2,5-dimethoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZTZJHBPCPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433104 | |
| Record name | 4-chloro-2,5-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370103-25-6 | |
| Record name | 4-chloro-2,5-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2,5-dimethoxypyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2,5-dimethoxypyrimidine, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-tested synthesis protocol, analyze its spectral data, explore its reactivity, and discuss its applications in the development of new therapeutic agents.
Core Chemical Properties and Identifiers
This compound is a substituted pyrimidine with the chemical formula C₆H₇ClN₂O₂.[1] It is a crystalline solid at room temperature.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 370103-25-6 | [1][3] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1][3] |
| Melting Point | 78-80 °C | [2] |
| Boiling Point | 277.5 ± 43.0 °C at 760 mmHg | [4] |
| Appearance | Light yellow crystals | [2] |
| Purity | Typically >97% | [3] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the chlorination of 2,5-dimethoxy-4-hydroxypyrimidine using a chlorinating agent such as phosphoryl chloride (POCl₃).[2]
Detailed Experimental Protocol
This protocol is based on established laboratory procedures.[2]
Materials:
-
2,5-dimethoxy-4-hydroxypyrimidine
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Standard reaction glassware with reflux condenser and dropping funnel
-
Stirring apparatus
-
Extraction and purification equipment
Procedure:
-
Suspend 15.6 g (0.1 mol) of 2,5-dimethoxy-4-hydroxypyrimidine in 25 g of toluene in a reaction flask equipped with a stirrer and reflux condenser.
-
To this suspension, add 46.0 g of phosphoryl chloride and heat the mixture to 80°C.
-
Slowly add 20.2 g of triethylamine dropwise over a period of 1 hour.
-
Continue stirring the reaction mixture at 80°C for an additional 30 minutes.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into 600 g of ice water and stir for 12 hours.
-
Adjust the pH of the aqueous mixture to 5 using a sodium hydroxide solution.
-
Separate the toluene phase and extract the aqueous phase three times with 50 mL of toluene each time.
-
Combine the toluene extracts and concentrate them to dryness under reduced pressure.
-
The resulting solid is this compound, which appears as light yellow crystals with a characteristic odor.[2] The yield is approximately 72%.[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectral Data Analysis
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H-NMR | 3.860 ppm (s, 3H), 3.909 ppm (s, 3H), 8.446 ppm (s, 1H) | [2] |
| ¹³C-NMR | 55.11 ppm (OCH₃), 57.42 ppm (OCH₃), 143.90 ppm (C6), 145.09 ppm (C5), 149.67 ppm (C4), 158.28 ppm (C2) | [2] |
| GC/MS | Molecular ion peaks (M+) at m/z 174 and 176 | [2] |
The ¹H-NMR spectrum shows two singlets for the two methoxy groups at 3.860 and 3.909 ppm, and a singlet for the proton at the C6 position of the pyrimidine ring at 8.446 ppm.[2] The ¹³C-NMR spectrum confirms the presence of the two methoxy carbons and the four carbons of the pyrimidine ring.[2] The mass spectrum shows the characteristic isotopic pattern for a compound containing one chlorine atom, with molecular ion peaks at m/z 174 and 176.[2]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is primarily governed by the presence of the chlorine atom at the 4-position of the electron-deficient pyrimidine ring. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atom at the C4 position of the pyrimidine ring is generally more reactive towards nucleophiles than a chlorine at the C2 position.[5][6] This is due to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. The electron-donating methoxy groups at the C2 and C5 positions can also influence the reactivity and regioselectivity of these reactions.
This reactivity makes this compound a versatile building block for the synthesis of a wide range of substituted pyrimidines by reacting it with various nucleophiles such as amines, alcohols, and thiols.
General Reactivity Diagram
Caption: General SNAr on this compound.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, being a core component of many biologically active molecules, including several approved drugs.[7] Substituted pyrimidines have been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural features make it a highly attractive starting material for the synthesis of novel drug candidates. The ability to introduce diverse functionalities at the C4 position through nucleophilic substitution allows for the rapid generation of libraries of compounds for high-throughput screening.
The 2,5-dimethoxy substitution pattern can also be a key feature for biological activity, potentially influencing the binding of the molecule to its target protein. Therefore, this compound serves as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following information is based on the safety data for structurally related chloropyrimidine and dimethoxypyrimidine compounds and should be used as a general guideline. Always consult a comprehensive and up-to-date SDS before handling this chemical.
General Hazards:
-
Skin Irritation: May cause skin irritation.[8]
-
Eye Irritation: May cause serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
-
Harmful if Swallowed: May be harmful if swallowed.[9]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
First Aid:
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. This compound | 370103-25-6 [chemicalbook.com]
- 3. 370103-25-6 | this compound - Moldb [moldb.com]
- 4. cas 370103-25-6|| where to buy this compound [english.chemenu.com]
- 5. studylib.net [studylib.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 8. 4-Chloro-2,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 80600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to 4-Chloro-2,5-dimethoxypyrimidine (CAS: 370103-25-6)
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrimidine scaffold stands as a cornerstone, embedded in the very fabric of life as a component of nucleic acids and present in a multitude of approved therapeutic agents. Within this vital class of heterocycles, 4-Chloro-2,5-dimethoxypyrimidine emerges as a highly functionalized and strategically valuable building block for drug discovery and development professionals. Its unique substitution pattern—a reactive chlorine atom at the 4-position, flanked by electron-donating methoxy groups at the 2- and 5-positions—creates a nuanced electronic environment that allows for selective and diverse chemical transformations.
This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, reactivity, and potential applications. As researchers and scientists, understanding the "why" behind a synthetic protocol or a reactivity pattern is paramount. This document is structured to provide that causality, empowering you to effectively integrate this versatile intermediate into your research and development programs.
Physicochemical & Spectroscopic Profile
A thorough characterization of a chemical entity is the foundation of its successful application. The key properties of this compound are summarized below, providing the essential data for reaction planning and quality control.
| Property | Value | Source(s) |
| CAS Number | 370103-25-6 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][3][5] |
| Molecular Weight | 174.58 g/mol | [1][3][4] |
| Appearance | Light yellow crystals | [1] |
| Melting Point | 78-80 °C | [1] |
| Boiling Point | 277.5 ± 43.0 °C at 760 mmHg | [4] |
| Purity | >98% (by GC/MS) | [1] |
Table 1: Physicochemical Properties of this compound.
The structural integrity of this compound is unequivocally confirmed by a combination of spectroscopic methods. These data are not merely fingerprints; they are a direct reflection of the molecule's electronic and atomic arrangement, which in turn dictates its reactivity.
| Spectroscopic Data | Chemical Shift (δ) / m/z | Assignment | Source(s) |
| ¹H-NMR | 3.860 ppm (s, 3H) | -OCH₃ | [1] |
| 3.909 ppm (s, 3H) | -OCH₃ | [1] | |
| 8.446 ppm (s, 1H) | C6-H | [1] | |
| ¹³C-NMR | 55.11 ppm | -OCH₃ | [1] |
| 57.42 ppm | -OCH₃ | [1] | |
| 143.90 ppm | C6 | [1] | |
| 145.09 ppm | C5 | [1] | |
| 149.67 ppm | C4 | [1] | |
| 158.28 ppm | C2 | [1] | |
| GC/MS (m/z) | 174/176 | M+ | [1] |
Table 2: Spectroscopic Data for this compound.
Synthesis: A Robust and Scalable Protocol
The reliable and efficient synthesis of a building block is a critical first step in any drug discovery cascade. This compound is readily prepared from its corresponding hydroxypyrimidine precursor, 2,5-dimethoxy-4-hydroxypyrimidine. The chlorination is typically achieved using phosphoryl chloride (POCl₃), a common and effective reagent for such transformations.[1]
Reaction Scheme
References
- 1. This compound | 370103-25-6 [chemicalbook.com]
- 2. 370103-25-6 | this compound - Moldb [moldb.com]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. cas 370103-25-6|| where to buy this compound [english.chemenu.com]
- 5. CAS:370103-25-6 FT-0702209 this compound Product Detail Information [finetechchem.com]
Synthesis of 4-Chloro-2,5-dimethoxypyrimidine from 2,5-dimethoxy-4-hydroxypyrimidine
An In-depth Technical Guide to the
Introduction: The Strategic Importance of 4-Chloro-2,5-dimethoxypyrimidine
This compound is a pivotal heterocyclic intermediate, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the reactivity of the C4-chloro substituent, which is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This guide provides a comprehensive, scientifically-grounded overview of its synthesis from the corresponding 4-hydroxypyrimidine precursor, designed for researchers and professionals in chemical and pharmaceutical development. We will delve into the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, and address the critical safety considerations inherent in this transformation.
Section 1: The Underlying Chemistry: From Hydroxypyrimidine to Chloropyrimidine
The conversion of a 2,5-dimethoxy-4-hydroxypyrimidine to its 4-chloro analogue is fundamentally a dehydration-chlorination reaction. Hydroxypyrimidines, particularly those with electron-donating groups, exist in a tautomeric equilibrium with their pyrimidinone form. It is this keto-enol tautomerism that is key to the reaction's success. The chlorination is most effectively achieved using a strong dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the industry-standard reagent for this class of transformation.[1][2][3]
The Reaction Mechanism
The reaction proceeds through the activation of the pyrimidinone's carbonyl oxygen by phosphorus oxychloride. A tertiary amine base, such as triethylamine or pyridine, is often employed to act as an acid scavenger and reaction promoter.[1][2]
The proposed mechanism unfolds as follows:
-
Activation of POCl₃ (optional but influential): In the presence of a tertiary amine (R₃N), a highly reactive chloro-phosphonium intermediate can be formed, enhancing the electrophilicity of the phosphorus atom.
-
Nucleophilic Attack: The carbonyl oxygen of the 2,5-dimethoxy-4-pyrimidinone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃ (or the activated intermediate).
-
Formation of a Phosphate Ester Intermediate: This attack results in the formation of a dichlorophosphate ester intermediate attached to the pyrimidine ring at the C4 position, displacing a chloride ion.
-
Nucleophilic Substitution: The displaced chloride ion (or another chloride ion from the reaction medium) then performs a nucleophilic attack on the C4 carbon of the pyrimidine ring.
-
Product Formation: This attack leads to the displacement of the dichlorophosphate group and the formation of the final product, this compound. The byproducts, including hydrochloric acid (HCl), are neutralized by the tertiary amine base present in the mixture.
The use of a tertiary amine is critical as it neutralizes the generated HCl, preventing potential side reactions and driving the reaction equilibrium towards the formation of the product.[4][5][6]
Section 2: Field-Proven Experimental Protocol
This protocol is a synthesized methodology based on established procedures, designed for reproducibility and scalability.[7]
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) |
| 2,5-Dimethoxy-4-hydroxypyrimidine | 51555-46-9 | C₆H₈N₂O₃ | 156.14 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Experimental Workflow
The following diagram outlines the key stages of the synthesis, from reaction setup to product isolation.
Step-by-Step Procedure
CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Phosphorus oxychloride is extremely corrosive, toxic, and reacts violently with water.[8][9][10] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves, is mandatory.[8][11][12]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 15.6 g (0.1 mol) of 2,5-dimethoxy-4-hydroxypyrimidine in 25 g of toluene.
-
Reagent Addition: To this suspension, add 46.0 g (0.3 mol) of phosphorus oxychloride.
-
Heating: Begin stirring and heat the mixture to 80°C using an oil bath.
-
Base Addition: Once the temperature has stabilized at 80°C, add 20.2 g (0.2 mol) of triethylamine slowly and dropwise via the dropping funnel over a period of approximately one hour. Maintain vigorous stirring.
-
Reaction Completion: After the addition of triethylamine is complete, continue to stir the reaction mixture at 80°C for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Quenching: (Use extreme caution for this step) . In a separate large beaker, prepare 600 g of an ice-water slurry. Once the reaction is complete, allow the flask to cool slightly and then very slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. This will hydrolyze the excess POCl₃ in a controlled manner.
-
Neutralization and Extraction: Continue stirring the quenched mixture for several hours (e.g., 12 hours) to ensure complete hydrolysis. Adjust the pH of the mixture to approximately 5 using a sodium hydroxide solution. Transfer the mixture to a separatory funnel and separate the toluene phase. Extract the aqueous phase three times with 50 mL portions of toluene.[7]
-
Isolation and Purification: Combine all the toluene extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude product. The resulting light-yellow crystalline solid is this compound.[7]
Section 3: Data Summary and Product Characterization
Quantitative Reaction Data
| Parameter | Value | Notes |
| Starting Material | 15.6 g (0.1 mol) | 2,5-dimethoxy-4-hydroxypyrimidine |
| POCl₃ | 46.0 g (0.3 mol) | 3.0 equivalents |
| Triethylamine | 20.2 g (0.2 mol) | 2.0 equivalents |
| Reaction Temperature | 80°C | --- |
| Reaction Time | ~1.5 hours | --- |
| Typical Yield | 12.57 g (72%) | Based on reported literature.[7] |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Appearance: Light yellow crystalline solid.[7]
-
Melting Point: 78-80°C.[7]
-
Molecular Formula: C₆H₇ClN₂O₂
-
Molecular Weight: 174.59 g/mol
-
¹H-NMR: 3.860 ppm (s, 3H), 3.909 ppm (s, 3H), 8.446 ppm (s, 1H).[7]
-
¹³C-NMR: 55.11 ppm (OCH₃), 57.42 ppm (OCH₃), 143.90 ppm (C6), 145.09 ppm (C5), 149.67 ppm (C4), 158.28 ppm (C2).[7]
-
GC/MS: Purity >98%, with characteristic molecular ion peaks (M+) at m/z 174 and 176, corresponding to the ³⁵Cl and ³⁷Cl isotopes.[7]
Section 4: Critical Safety and Handling Procedures
Adherence to strict safety protocols is non-negotiable when performing this synthesis due to the hazardous nature of phosphorus oxychloride.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, causes severe skin and eye burns, and is toxic upon inhalation.[8][11][12] It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[9][10]
-
Handling: Must always be handled in a chemical fume hood.[8][10] Keep away from water and incompatible materials like strong bases, alcohols, and metals.[8] Store under an inert atmosphere (e.g., nitrogen).[8]
-
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
-
Ensure that an eyewash station and a safety shower are immediately accessible.[8][11]
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
In case of eye contact, flush immediately with water for at least 15 minutes and seek immediate medical attention.[10]
-
-
Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated materials, must be collected and disposed of as hazardous waste in accordance with local and federal regulations. Do not pour waste down the drain.
Conclusion
The chlorination of 2,5-dimethoxy-4-hydroxypyrimidine with phosphorus oxychloride in the presence of a tertiary amine is a robust and reliable method for producing high-purity this compound. By understanding the underlying mechanism, adhering to a precise experimental protocol, and prioritizing stringent safety measures, researchers can confidently and safely synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tertiary amines enhance reactions of organic contaminants with aqueous chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of tertiary amines in enhancing trihalomethane and haloacetic acid formation during chlorination of aromatic compounds and a natural organic matter extract - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 370103-25-6 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. quora.com [quora.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. nj.gov [nj.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
4-Chloro-2,5-dimethoxypyrimidine molecular weight and formula
An In-depth Technical Guide to 4-Chloro-2,5-dimethoxypyrimidine
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document details the compound's core molecular attributes, physicochemical properties, and a validated synthesis protocol. The information is presented to support laboratory applications and further research into pyrimidine-based scaffolds, which are crucial in medicinal chemistry and materials science.
Core Chemical Identifiers and Molecular Formula
This compound is a substituted pyrimidine ring, a class of compounds of significant interest in synthetic chemistry. The presence of a reactive chlorine atom at the C4 position, along with two methoxy groups, makes it a versatile building block for creating more complex molecular architectures. Its fundamental properties are summarized below.
The molecular formula of this compound is C₆H₇ClN₂O₂ .[1][2][3] This formula is consistently verified across multiple chemical databases. The calculated molecular weight is approximately 174.58 g/mol .[2][3]
| Identifier | Value | Source |
| IUPAC Name | This compound | Chemenu[2] |
| CAS Number | 370103-25-6 | ChemicalBook, LookChem[1][4] |
| Molecular Formula | C₆H₇ClN₂O₂ | LookChem, Chemenu[1][2] |
| Molecular Weight | 174.58 g/mol | Chemenu[2] |
| Exact Mass | 174.02000 Da | LookChem[1] |
Structural Representation and Verification
The structural arrangement of atoms is critical to the reactivity and function of the molecule. The diagram below illustrates the connectivity of this compound.
Caption: 2D Structure of this compound.
Spectroscopic Validation
The identity and purity of this compound are typically confirmed using a suite of analytical techniques.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC/MS) analysis shows characteristic molecular ion peaks (M+) at m/z 174 and 176.[4] This isotopic pattern is the definitive signature of a molecule containing a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
-
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR: The proton NMR spectrum displays distinct singlets for the non-equivalent methoxy groups (OCH₃) at approximately 3.860 ppm and 3.909 ppm, and a singlet for the lone proton on the pyrimidine ring at 8.446 ppm.[4]
-
¹³C-NMR: The carbon spectrum further confirms the structure with signals for the two methoxy carbons (55.11 ppm, 57.42 ppm) and the four unique pyrimidine ring carbons (143.90 ppm, 145.09 ppm, 149.67 ppm, 158.28 ppm).[4]
-
Physicochemical Properties
Understanding the physical properties of a compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Light yellow crystals with a characteristic odor | ChemicalBook[4] |
| Melting Point | 78-80 °C | ChemicalBook[4] |
| Boiling Point | 277.5 ± 43.0 °C at 760 mmHg (Predicted) | Chemenu[2] |
| Purity | Typically >98% | ChemicalBook[4] |
| Storage | Store at 2-8°C in a dry and cool condition | Chemenu, LookChem[1][2] |
Synthesis Protocol: Chlorination of 2,5-dimethoxy-4-hydroxypyrimidine
A common and effective method for preparing this compound involves the chlorination of its hydroxyl precursor, 2,5-dimethoxy-4-hydroxypyrimidine. This reaction utilizes phosphoryl chloride (POCl₃) as the chlorinating agent. The causality behind this choice is that POCl₃ is highly effective at converting hydroxyl groups on heterocyclic rings into chlorides. Triethylamine is added to act as a base, neutralizing the HCl byproduct generated during the reaction, which drives the reaction to completion.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from a standard procedure and should be performed by trained personnel with appropriate safety precautions.[4]
-
Suspension: Suspend 15.6 g (0.1 mol) of 2,5-dimethoxy-4-hydroxypyrimidine in 25 g of toluene in a suitable reaction vessel.
-
Reagent Addition: Add 46.0 g of phosphoryl chloride to the suspension and heat the mixture to 80°C.
-
Base Addition: Slowly add 20.2 g of triethylamine dropwise over a period of 1 hour while maintaining the temperature at 80°C.
-
Reaction: Continue stirring the mixture at 80°C for an additional 30 minutes after the addition is complete.
-
Workup: Pour the reaction mixture into 600 g of ice water and stir for 12 hours. Adjust the pH to 5 using a sodium hydroxide solution.
-
Extraction: Separate the toluene phase. Extract the aqueous phase three times with 50 mL portions of toluene.
-
Isolation: Combine the toluene extracts and concentrate them to dryness to yield the final product, this compound, as light yellow crystals.
This self-validating protocol includes a clear reaction, quench, and purification sequence, ensuring a high-purity final product.
Applications in Drug Development and Chemical Synthesis
Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents.[5][6] While specific applications for this compound are proprietary or under active research, its structure is highly valuable as a scaffold. The reactive chlorine at the C4 position is an excellent electrophilic site for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of various functional groups (e.g., amines, thiols, alcohols), enabling the synthesis of diverse compound libraries for screening in drug discovery programs. Its role as a key intermediate is critical for building more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][7]
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. cas 370103-25-6|| where to buy this compound [english.chemenu.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 370103-25-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
Spectroscopic Characterization of 4-Chloro-2,5-dimethoxypyrimidine: A Comprehensive Technical Guide
Introduction
4-Chloro-2,5-dimethoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural framework is a key component in various biologically active molecules. An unambiguous structural elucidation and purity assessment of this compound are paramount for its application in research and synthesis. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only the spectral data but also a detailed interpretation and the underlying principles of the experimental methodologies.
The structural integrity of a molecule is the foundation of its chemical and biological properties. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound. In this guide, we will delve into the causality behind the observed spectral features, providing a robust framework for the structural validation of this compound.
Caption: Molecular structure of this compound and the spectroscopic techniques employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals from the solvent itself.[1]
-
Instrument Setup: The NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: A standard one-pulse experiment is typically used. Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized to ensure all proton signals are captured with adequate resolution and signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard and its signal is set to 0 ppm.[2]
¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.446 | Singlet | 1H | H-6 |
| 3.909 | Singlet | 3H | OCH₃ at C-5 |
| 3.860 | Singlet | 3H | OCH₃ at C-2 |
Data sourced from ChemicalBook.[2]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is remarkably simple and highly informative.
-
Aromatic Region: A single proton is observed in the aromatic region at 8.446 ppm.[2] This downfield chemical shift is characteristic of a proton attached to an electron-deficient pyrimidine ring. The singlet multiplicity indicates that this proton has no adjacent proton neighbors, which is consistent with the proposed structure where the proton at the C-6 position is isolated.
-
Aliphatic Region: Two distinct singlets are observed at 3.909 ppm and 3.860 ppm, each integrating to three protons.[2] These signals are assigned to the two methoxy (OCH₃) groups. The difference in their chemical shifts arises from their different electronic environments. The methoxy group at the C-5 position is adjacent to the chlorine atom at C-4, which can influence its electronic environment differently than the methoxy group at the C-2 position.
Caption: A generalized workflow for acquiring and interpreting a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrument Setup: The spectrum is acquired on the same NMR spectrometer, with the observe frequency tuned to the ¹³C nucleus (e.g., 75 MHz on a 300 MHz instrument).
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is typically performed. This simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low (about 1.1%).[3]
-
Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phasing, baseline correction, and referencing to TMS (0 ppm).
¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 158.28 | C-2 |
| 149.67 | C-4 |
| 145.09 | C-5 |
| 143.90 | C-6 |
| 57.42 | OCH₃ at C-5 |
| 55.11 | OCH₃ at C-2 |
Data sourced from ChemicalBook.[2]
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the asymmetry of the structure.
-
Aromatic Carbons: Four signals are observed in the downfield region (143-159 ppm), which is characteristic of carbons in a heteroaromatic ring.[4] The carbon atoms attached to electronegative atoms (nitrogen, oxygen, and chlorine) are shifted further downfield. The specific assignments are based on established substituent effects on the chemical shifts of pyrimidine rings.[4][5] The carbons C-2, C-4, and C-5, being directly attached to electronegative atoms, exhibit the most downfield shifts.
-
Aliphatic Carbons: Two signals are observed in the upfield region at 57.42 ppm and 55.11 ppm, corresponding to the two methoxy carbons.[2] The slight difference in their chemical shifts is again due to their distinct electronic environments within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used.[6] A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]
-
Instrument Setup: The background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
Data Acquisition: The sample pellet is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (pyrimidine ring) |
| 2950-2850 | C-H stretch | Aliphatic (OCH₃) |
| 1600-1450 | C=C and C=N stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Aryl-alkyl ether |
| 850-550 | C-Cl stretch | Aryl halide |
Interpretation of the Expected IR Spectrum
-
C-H Stretching: The spectrum is expected to show weak to medium bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretch of the pyrimidine ring.[8] Just below 3000 cm⁻¹, absorptions from the C-H stretching of the methoxy groups should be present.
-
Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ region.[9]
-
C-O Stretching: Strong absorptions in the 1250-1000 cm⁻¹ range are anticipated due to the C-O stretching of the two aryl-alkyl ether (methoxy) groups.[10]
-
C-Cl Stretching: A medium to strong absorption in the fingerprint region, typically between 850-550 cm⁻¹, would be indicative of the C-Cl stretching vibration.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.[12]
-
Gas Chromatography (GC): A small volume of the solution is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[13]
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the molecules, causing them to ionize and fragment.[14]
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectrometry Data for this compound
| m/z Ratio | Assignment | Interpretation |
| 174/176 | [M]⁺ | Molecular ion peak |
Data sourced from ChemicalBook.[2]
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 174 and a smaller peak at m/z 176.[2] This characteristic isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. The natural abundance of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, is approximately 3:1. Therefore, the peak at m/z 174 corresponds to the molecule containing ³⁵Cl, and the peak at m/z 176 corresponds to the molecule containing ³⁷Cl, with an intensity ratio of about one-third of the [M]⁺ peak. This observation strongly supports the proposed molecular formula of C₆H₇ClN₂O₂ (Molecular Weight: 174.58 g/mol ).
-
Fragmentation Pattern: While the detailed fragmentation pattern is not provided in the source, typical fragmentation of pyrimidine derivatives involves the loss of small, stable molecules or radicals.[15][16] For this compound, expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from a methoxy group, loss of formaldehyde (CH₂O), or cleavage of the pyrimidine ring.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. mdpi.com [mdpi.com]
- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 6. ijera.com [ijera.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ias.ac.in [ias.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sphinxsai.com [sphinxsai.com]
An In-Depth Technical Guide to the Solubility of 4-Chloro-2,5-dimethoxypyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2,5-dimethoxypyrimidine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the physicochemical principles governing its dissolution in various organic solvents. We delve into the molecular structure of this compound, examining how its substituent groups influence polarity, hydrogen bonding capacity, and crystal lattice energy. Furthermore, this guide presents a robust, step-by-step experimental protocol for the accurate determination of solubility, including the shake-flask equilibrium method and subsequent quantification by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies required to effectively manage and predict the solubility of this compound in their research and development endeavors.
Introduction: The Significance of this compound and Its Solubility
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological and pharmaceutical importance. The pyrimidine scaffold is a core component of nucleic acids and is found in numerous therapeutic agents, including antiviral and anticancer drugs. The specific functionalization of this molecule—with a chloro group at the 4-position and two methoxy groups at the 2- and 5-positions—makes it a versatile building block for the synthesis of more complex molecules.
The success of any synthetic route, purification process, or formulation development involving this intermediate is fundamentally dependent on its solubility.[1][2][3] A thorough understanding of how this compound behaves in different organic solvents is crucial for:
-
Reaction Optimization: Ensuring the compound remains in solution for efficient reaction kinetics and to avoid heterogeneous mixtures that can complicate outcomes.
-
Crystallization and Purification: Selecting appropriate solvent systems for effective purification by crystallization, where solubility and insolubility at different temperatures are leveraged.[4]
-
Formulation Development: For drug development applications, solubility is a primary determinant of a compound's bioavailability and the feasibility of creating stable liquid formulations.
-
Analytical Method Development: Preparing stock solutions and standards for analytical techniques such as HPLC and GC-MS requires knowledge of suitable solvents.
This guide will first deconstruct the molecular features of this compound to predict its solubility behavior, then provide a detailed experimental framework for its empirical determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solid in a liquid is a complex interplay between the forces holding the solid together (crystal lattice energy) and the forces of interaction between the solute and solvent molecules (solvation energy).[5][6][7][8] Let's examine the key structural features of this compound and their expected impact.
Caption: Molecular Structure of this compound.
-
The Pyrimidine Core: The heterocyclic aromatic ring containing two nitrogen atoms is inherently polar. These nitrogen atoms are electron-withdrawing and can act as hydrogen bond acceptors.[9][10]
-
Methoxy Groups (-OCH₃): The two methoxy groups are electron-donating and increase the molecule's polarity. The oxygen atoms possess lone pairs of electrons and can act as effective hydrogen bond acceptors. This feature suggests enhanced solubility in solvents capable of hydrogen bonding.[11]
-
Chloro Group (-Cl): The chloro substituent is electronegative, contributing to the overall polarity of the molecule. Its presence can influence crystal packing and interactions with solvents.
-
Overall Polarity: The combination of the pyrimidine ring and the polar substituents results in a molecule with a significant dipole moment. Following the "like dissolves like" principle, it is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents.[12][13][14][15]
-
Hydrogen Bonding Potential: this compound lacks hydrogen bond donors (like -OH or -NH groups) but has multiple hydrogen bond acceptor sites (the two ring nitrogens and the two methoxy oxygens). This asymmetry in hydrogen bonding capability is a key determinant of its solubility profile. It will likely dissolve well in polar protic solvents (e.g., alcohols) that can donate hydrogen bonds, and in polar aprotic solvents (e.g., acetone, DMF) that can engage in dipole-dipole interactions.[16][17]
-
Crystal Lattice Energy: As a crystalline solid, energy is required to break apart the intermolecular forces in the crystal lattice before dissolution can occur.[6][7] Symmetrical molecules can sometimes pack more efficiently, leading to higher lattice energies and lower solubility.[5] While not highly symmetrical, the planarity of the pyrimidine ring could contribute to significant crystal packing forces that must be overcome by the solvent.
A Theoretical Framework for Predicting Solubility Behavior
The solubility of this compound in a given organic solvent can be predicted by considering the following factors:
Caption: Key factors influencing the solubility of the target compound.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments but do not have hydrogen bond donors. They will interact favorably with the polar regions of this compound through dipole-dipole interactions. Given the compound's polarity, moderate to good solubility is expected in these solvents. The order of solubility will likely correlate with the solvent's polarity (e.g., DMF > Acetone > Ethyl Acetate > THF).
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are both polar and can donate hydrogen bonds. They can engage in dipole-dipole interactions and, more importantly, form hydrogen bonds with the nitrogen and oxygen atoms of the solute. This strong interaction is expected to lead to high solubility in these solvents.[18]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents lack a significant dipole moment and cannot overcome the strong intermolecular forces within the polar crystal of this compound. Consequently, very low solubility is predicted in these solvents.
-
Temperature: For most solid solutes dissolving in organic solvents, the dissolution process is endothermic, meaning it absorbs heat.[12][19] Therefore, according to Le Châtelier's principle, increasing the temperature will increase the solubility.[4][12][19] This relationship is often exponential.[4]
Experimental Protocol for Solubility Determination
The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method is a gold-standard technique for this purpose.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
Workflow for Experimental Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.
-
Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is > 0.999.
-
-
Sample Preparation for Solubility Measurement:
-
To a series of glass vials, add an excess amount of solid this compound. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. To validate the equilibrium time, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable mobile phase solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration in the diluted sample using the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.
-
Data Presentation and Expected Results
The experimentally determined solubility data should be compiled into a clear and organized table. This allows for easy comparison across different solvents and temperatures.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-Polar | 1.88 | Expected: Very Low | Expected: Very Low |
| Toluene | Non-Polar | 2.38 | Expected: Low | Expected: Low |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Expected: Moderate | Expected: Moderate |
| Ethyl Acetate | Polar Aprotic | 6.02 | Expected: Moderate | Expected: Moderate |
| Acetone | Polar Aprotic | 21 | Expected: Good | Expected: Good |
| Acetonitrile | Polar Aprotic | 37.5 | Expected: Good | Expected: Good |
| Isopropanol | Polar Protic | 18 | Expected: High | Expected: High |
| Ethanol | Polar Protic | 24.5 | Expected: High | Expected: High |
| Methanol | Polar Protic | 33 | Expected: Very High | Expected: Very High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38 | Expected: Very High | Expected: Very High |
Note: The expected solubility trends are based on the theoretical principles discussed. Actual quantitative values must be determined experimentally.
Conclusion and Recommendations for Researchers
For professionals in drug development and chemical synthesis, it is imperative to not rely solely on predictions. The experimental protocol detailed in this guide provides a reliable and validated method for determining the precise solubility of this compound in any organic solvent of interest. Accurate solubility data is the foundation for developing scalable, reproducible, and efficient chemical processes. It is recommended that solubility screening be performed early in the development process to inform solvent selection for synthesis, purification, and formulation.
References
- 1. d-nb.info [d-nb.info]
- 2. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lattice energy - Wikipedia [en.wikipedia.org]
- 7. Lattice Energy [chemed.chem.purdue.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Organic chemistry - Wikipedia [en.wikipedia.org]
- 11. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. al-kindipublisher.com [al-kindipublisher.com]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. byjus.com [byjus.com]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2,5-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the melting point and physical appearance of 4-Chloro-2,5-dimethoxypyrimidine (CAS No. 370103-25-6), a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind experimental choices and self-validating protocols, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Physicochemical Characterization
This compound is a substituted pyrimidine derivative with significant potential in medicinal chemistry and materials science. The precise determination of its physical properties, such as melting point and appearance, is a cornerstone of its quality control. These parameters serve as critical indicators of purity, identity, and stability. An accurate melting point range, for instance, can signify the presence of impurities, which could have profound effects on downstream applications, including reaction kinetics, yield, and the biological activity of target molecules. This guide will delve into the standardized methodologies for determining these essential characteristics.
Core Physicochemical Properties of this compound
The fundamental physical properties of a compound are the initial and most straightforward indicators of its identity and purity. For this compound, these have been determined through standardized analytical methods.
| Property | Value | Source |
| CAS Number | 370103-25-6 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O₂ | [2] |
| Molecular Weight | 174.58 g/mol | [3] |
| Melting Point | 78-80 °C | [1] |
| Physical Appearance | Light yellow crystals with a characteristic odor. | [1] |
| Purity (typical) | >98% (by GC/MS) | [1] |
Expert Insight: The narrow melting point range of 78-80 °C is indicative of a high degree of purity for a crystalline organic compound.[4] A broader range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state.[4] The "light yellow" coloration is likely intrinsic to the molecule's chromophore system, though it could also be influenced by trace impurities.
Experimental Protocols for Characterization
The following protocols are designed to be self-validating, providing researchers with robust and reproducible methods for the characterization of this compound.
Determination of Melting Point via Capillary Method
This protocol outlines the use of a standard melting point apparatus, a ubiquitous instrument in synthetic chemistry laboratories.
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.[5]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Spatula
-
Mortar and pestle (if sample consists of large crystals)
-
Calibrated thermometer or digital temperature probe
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind any large crystals using a mortar and pestle.[6]
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[4]
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 1-2 mm.[4][6]
-
-
Instrument Setup and Calibration:
-
Ensure the melting point apparatus is clean and the thermometer or temperature probe is properly calibrated against known standards.
-
Place the packed capillary tube into the sample holder of the apparatus.
-
-
Approximate Melting Point Determination (Rapid Scan):
-
Set the heating rate to a rapid increase (e.g., 10-20 °C per minute).[6]
-
Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time during the accurate determination.
-
-
Accurate Melting Point Determination (Slow Scan):
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Set the heating rate to a slow increase of 1-2 °C per minute.[6]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Continue heating at the same rate and record the temperature at which the last solid crystal melts (T₂).
-
The melting point range is reported as T₁ - T₂.
-
-
Validation and Repetition:
-
Repeat the accurate measurement with at least two more samples to ensure reproducibility. The recorded ranges should be consistent.
-
Characterization of Physical Appearance
Principle: The physical appearance of a chemical compound provides qualitative data that can be indicative of its identity and purity. This is typically assessed through careful visual observation.
Apparatus and Materials:
-
This compound sample
-
White, non-reactive surface (e.g., a watch glass or ceramic tile)
-
Spatula
-
Microscope (optional, for crystal morphology)
Step-by-Step Methodology:
-
Color and Form Assessment:
-
Place a small amount of the sample on a clean, white surface.
-
Observe the sample under good lighting conditions.
-
Record the color (e.g., light yellow) and physical form (e.g., crystalline solid, powder).
-
-
Odor Assessment (with extreme caution):
-
If deemed safe and necessary, the odor can be assessed by carefully wafting the vapors towards the nose. Do not directly inhale from the container.
-
Record any characteristic odor. Note: This step should only be performed if the compound's toxicity is well-understood and appropriate safety precautions are in place.
-
-
Crystal Morphology (Optional):
-
Place a small amount of the crystalline sample on a microscope slide.
-
Observe the crystals under a microscope at various magnifications.
-
Describe the shape of the crystals (e.g., needles, plates, prisms).
-
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the physicochemical characterization of a synthesized batch of this compound.
Caption: Workflow for the Characterization of this compound.
Interpretation of Results:
-
Melting Point: A sharp melting point range that falls within the expected 78-80 °C confirms the identity and high purity of the sample. A depressed and broadened melting point range is a strong indication of the presence of impurities.
-
Physical Appearance: The observation of light yellow crystals is consistent with the expected appearance. Any significant deviation in color (e.g., brown or off-white) may suggest degradation or the presence of colored impurities.
Conclusion
The meticulous determination of the melting point and physical appearance of this compound is a non-negotiable aspect of its quality control in a research and development setting. The protocols and insights provided in this guide are designed to ensure that these fundamental properties are assessed with the highest degree of scientific rigor, thereby underpinning the reliability of subsequent synthetic transformations and biological evaluations.
References
- 1. This compound | 370103-25-6 [chemicalbook.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. cas 370103-25-6|| where to buy this compound [english.chemenu.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. Determination of Melting Point [unacademy.com]
- 6. m.youtube.com [m.youtube.com]
A Researcher's In-Depth Guide to Sourcing and Utilizing 4-Chloro-2,5-dimethoxypyrimidine
For researchers, scientists, and professionals in drug development, the quality and accessibility of starting materials are paramount to the success of a project. 4-Chloro-2,5-dimethoxypyrimidine (CAS No. 370103-25-6), a key heterocyclic building block, is instrumental in the synthesis of a variety of pharmacologically active compounds, most notably in the realm of kinase inhibitors. This technical guide provides an in-depth analysis of commercial suppliers, quality control methodologies, and synthetic applications of this versatile intermediate.
The Strategic Importance of this compound in Medicinal Chemistry
This compound belongs to the class of substituted pyrimidines, which are considered "privileged scaffolds" in drug discovery. The pyrimidine core mimics the purine bases of ATP, allowing molecules incorporating this structure to competitively bind to the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functionalities to build molecular complexity and modulate biological activity.
Commercial Sourcing: A Comparative Analysis of Suppliers
The selection of a reliable supplier is a critical first step in any research endeavor. The following table provides a comparative overview of several commercial suppliers of this compound for research purposes.
| Supplier | Purity | Available Quantities | Additional Information |
| Shanghai Hanhong Scientific Co., Ltd. | ≥99% | Inquire for details | Listed on ChemicalBook[1] |
| Suzhou Tianma Specialty Chemicals Co., Ltd. | Inquire for details | Inquire for details | Listed on ChemicalBook[1] |
| Career Henan Chemical Co. | 98% | Kilogram quantities | Listed on ChemicalBook and LookChem[1][2] |
| Shaanxi Dideu Medichem Co. Ltd. | 99% | Kilogram quantities | Listed on ChemicalBook[1] |
| BLD Pharm | ≥98% | Gram to kilogram quantities | Catalog number: BD236959[3] |
| ChemScene | ≥98% | Milligram to gram quantities | Catalog number: CS-0456816[4] |
Synthesis and Mechanistic Insights
A common and efficient method for the synthesis of this compound involves the chlorination of 2,5-dimethoxy-4-hydroxypyrimidine.[1] Understanding the underlying mechanism of this transformation is crucial for troubleshooting and optimization.
Representative Synthetic Protocol
A general procedure involves suspending 2,5-dimethoxy-4-hydroxypyrimidine in a solvent like toluene, followed by the addition of phosphoryl chloride (POCl₃) and heating. Triethylamine is then added dropwise.[1] The reaction mixture is subsequently worked up to isolate the product.
Mechanistic Rationale
The chlorination of a hydroxypyrimidine using phosphoryl chloride is a well-established transformation in heterocyclic chemistry.[5][6]
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphite intermediate, which is a much better leaving group than the initial hydroxyl group.
-
Role of Triethylamine: Triethylamine acts as a non-nucleophilic base. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[7] This is crucial as the buildup of acid can lead to unwanted side reactions and degradation of the product.
-
Nucleophilic Attack and Product Formation: The chloride ion, now present in the reaction mixture, acts as a nucleophile and attacks the carbon atom bearing the activated oxygen, leading to the formation of the desired this compound and phosphate byproducts.
References
- 1. This compound | 370103-25-6 [chemicalbook.com]
- 2. This compound, CasNo.370103-25-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 3. 5018-38-2|4,6-Dichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2,5-dimethoxypyrimidine
Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development, where the pyrimidine scaffold is a ubiquitous structural motif in a multitude of biologically active compounds, including anticancer and antiviral agents.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling using 4-Chloro-2,5-dimethoxypyrimidine as the electrophilic partner. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges and opportunities that necessitate a carefully optimized protocol. We will delve into the mechanistic underpinnings, the rationale behind the selection of reagents and conditions, and provide a robust, field-proven protocol for synthesizing 4-aryl-2,5-dimethoxypyrimidines.
Mechanistic Insight: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates like this compound.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[2] The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich benzene halides.[4][6][7]
-
Transmetalation: The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex, which then displaces the halide on the palladium center.[8][9][10]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, yielding the desired 4-aryl-2,5-dimethoxypyrimidine product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: A Rationale-Driven Approach
The success of coupling with this compound relies on the strategic selection of four key components: the palladium source, the ligand, the base, and the solvent system.
Catalyst and Ligand Selection: Overcoming Challenges with Heteroaryl Chlorides
While aryl chlorides are typically less reactive than their bromide or iodide counterparts, the electron-withdrawing nature of the pyrimidine ring activates the C-Cl bond for oxidative addition.[6][7] However, a significant challenge arises from the potential for the nitrogen atoms in the pyrimidine ring to coordinate with the palladium center, leading to catalyst inhibition or deactivation.[11][12]
To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), offer several advantages:
-
Steric Bulk: The large size of the ligands promotes the reductive elimination step and prevents the formation of inactive palladium dimers.[13][14]
-
Electron-Richness: They increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl chloride.[14][15]
-
Stability: They form highly stable and active catalytic complexes, often allowing for lower catalyst loadings.[14][16]
For this protocol, we recommend using a pre-formed palladium precatalyst, such as SPhos Pd G3 , which is air- and moisture-stable and reliably generates the active Pd(0) species under the reaction conditions.
The Role of the Base: Activating the Boronic Acid
The base is not a mere spectator; it plays a crucial role in activating the boronic acid.[9] It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[8][10][17]
A variety of inorganic bases can be used, with the choice often depending on the stability of other functional groups in the substrates. For this compound, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is effective and well-tolerated.[14] The use of an aqueous solvent mixture is often beneficial as water can facilitate the dissolution of the inorganic base and the formation of the boronate.
Solvent System: Ensuring Homogeneity and Promoting Reactivity
The ideal solvent system must dissolve all reactants to ensure a homogeneous reaction mixture. Aprotic polar solvents are commonly employed. For this substrate, a mixture of 1,4-dioxane and water is an excellent choice.[6] Dioxane effectively solubilizes the organic substrates and the catalyst complex, while water aids in dissolving the base and facilitating the transmetalation step. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid. Reaction monitoring should be performed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
SPhos Pd G3 precatalyst (1-2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents), finely ground
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and the SPhos Pd G3 precatalyst (0.02 eq.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of the pyrimidine substrate) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C or in a microwave reactor (e.g., 120 °C for 15-30 minutes).[18] Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours for conventional heating).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-aryl-2,5-dimethoxypyrimidine product.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Electrophile | This compound | Electron-deficient heteroaryl chloride. |
| Nucleophile | Arylboronic Acid | 1.1 - 1.5 equivalents. Commercially available and stable. |
| Catalyst | SPhos Pd G3 | 1-2 mol%. Bulky, electron-rich ligand overcomes catalyst inhibition.[11][14] |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents. Activates boronic acid for transmetalation.[9][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Ensures homogeneity and facilitates transmetalation.[6] |
| Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the Pd(0) catalyst.[2] |
Trustworthiness and Protocol Validation
The reliability of this protocol is ensured by several self-validating principles:
-
Use of Precatalyst: Employing a well-defined, air-stable precatalyst like SPhos Pd G3 ensures batch-to-batch consistency and reliable generation of the active catalyst, removing variability associated with in-situ catalyst formation.
-
In-Process Controls: Regular monitoring of the reaction by TLC or LC-MS provides real-time validation of reaction progress. The appearance of a new, less polar spot (the product) and the disappearance of the starting material spot confirms the transformation is occurring.
-
Confirmation of Structure: The final product's identity and purity must be rigorously confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the outcome of the coupling.
-
Troubleshooting: If low conversion is observed, potential issues include insufficient degassing (catalyst death), inactive base (ensure it is finely powdered and dry), or a particularly challenging boronic acid. In such cases, switching to a stronger base (e.g., K₃PO₄), a different ligand (e.g., XPhos), or a higher temperature may be beneficial.[11]
Caption: A logical workflow for executing and validating the Suzuki-Miyaura protocol.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Chloro-2,5-dimethoxypyrimidine
Preamble: The Strategic Value of the 2,5-Dimethoxypyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the core of numerous therapeutic agents, agrochemicals, and functional organic materials.[1][2] Its prevalence is largely due to its bioisosteric relationship with purines and its capacity for diverse functionalization. Within this class, 4-Chloro-2,5-dimethoxypyrimidine emerges as a particularly valuable building block. The chlorine atom at the C4 position serves as an excellent leaving group, while the electron-deficient nature of the pyrimidine ring, amplified by the two nitrogen atoms, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4]
The methoxy groups at the C2 and C5 positions are not merely passive substituents; they electronically modulate the ring's reactivity and provide additional vectors for downstream modification. This unique combination of features allows for the precise and controlled introduction of a wide array of functional groups, including amines, thiols, and alkoxides, making it an indispensable intermediate in the synthesis of complex molecular architectures. These application notes provide a detailed guide to understanding and executing SNAr reactions on this versatile substrate, grounded in mechanistic principles and supported by robust experimental protocols.
Mechanistic Underpinnings: The SNAr Reaction on an Electron-Deficient Heterocycle
The SNAr reaction is fundamentally a two-step addition-elimination process.[5][6] The reactivity of chloropyrimidines in these reactions is significantly higher than that of corresponding chlorobenzenes, a direct consequence of the ring nitrogens' powerful electron-withdrawing inductive effects.
Causality of Reactivity:
-
Ring Activation: The two nitrogen atoms in the pyrimidine ring act as potent electron sinks, polarizing the C-Cl bond and lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the carbon atom at the C4 position highly electrophilic and susceptible to attack by nucleophiles.[7]
-
Intermediate Stabilization: The key to the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge introduced by the nucleophile is effectively delocalized onto the electronegative nitrogen atoms, providing a significant stabilizing effect that lowers the activation energy of the first, rate-determining step. Substitution at the C4 (or C6) position is generally favored over the C2 position because the negative charge can be delocalized onto both ring nitrogens without disrupting the aromaticity of the entire system as severely.[4][7]
-
Leaving Group Expulsion: In the second, typically faster step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a competent leaving group.
The diagram below illustrates this stepwise mechanism.
Caption: General mechanism for the SNAr reaction.
Experimental Protocols & Field-Proven Insights
The following protocols are designed as robust starting points for researchers. They include explanations for the choice of conditions, reflecting best practices in modern synthetic chemistry.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of amino groups is fundamental in drug discovery for modulating solubility, basicity, and receptor interactions.
Workflow Overview:
Caption: Standard workflow for SNAr amination reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired amine (1.1-1.5 eq.) and a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.). Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 2-propanol (to a concentration of 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Heating: Heat the reaction mixture to the target temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Scientist's Notes (Rationale):
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they effectively solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction.[8] Alcohols like 2-propanol or ethanol can also be used and may be preferable for easier removal.[9]
-
Base Selection: An external base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the amine nucleophile, rendering it inactive. A hindered, non-nucleophilic base like DIPEA is often preferred to minimize side reactions.[10]
-
Equivalents: A slight excess of the amine and base is used to ensure the complete consumption of the limiting pyrimidine starting material.
Data Summary: Representative Amination Reactions
| Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | DIPEA (1.5) | DMF | 100 | 4-6 | >90 |
| Aniline | K₂CO₃ (2.0) | DMSO | 120 | 8-12 | 75-85 |
| Benzylamine | TEA (1.5) | 2-Propanol | 80 (Reflux) | 6-8 | 80-90 |
| Imidazole | None/NaH | DMF | 80 | 2-4 | >95 |
Note: Conditions are illustrative and may require optimization for specific substrates.
Protocol 2: Thiolation with Thiol Nucleophiles
Thioether-substituted pyrimidines are important intermediates, as the sulfur moiety can be further oxidized to sulfoxides or sulfones to fine-tune electronic and pharmacological properties.[11]
Detailed Step-by-Step Methodology:
-
Nucleophile Preparation: In a separate flask under an inert atmosphere, dissolve the thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C to deprotonate the thiol and form the more potent thiolate nucleophile. Stir for 20-30 minutes.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq.) in the same solvent.
-
Addition: Slowly transfer the pre-formed thiolate solution to the pyrimidine solution via cannula at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as determined by TLC or LC-MS (typically 1-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
Scientist's Notes (Rationale):
-
Base & Nucleophile: Thiols are generally more acidic than amines but less nucleophilic in their neutral state. Pre-forming the thiolate anion with a strong, non-nucleophilic base like NaH dramatically increases its nucleophilicity, leading to faster and cleaner reactions at lower temperatures.[12]
-
Temperature Control: The deprotonation and initial reaction are conducted at 0 °C to control the exothermicity and prevent potential side reactions. The reaction is often sufficiently fast at room temperature once the nucleophile is added.
-
Anomalous Reactions: Be aware that some highly activated chloro-heterocycles can undergo complex reactions with thiols beyond simple substitution.[13] Monitoring by LC-MS is crucial to confirm the formation of the desired product.
Protocol 3: Alkoxylation with Alkoxides
Introducing alkoxy groups can enhance metabolic stability and alter lipophilicity. This reaction is particularly effective for installing methoxy, ethoxy, or benzyloxy groups.
Detailed Step-by-Step Methodology:
-
Nucleophile Preparation: Prepare a fresh solution of the desired sodium alkoxide (1.2-1.5 eq.) by adding sodium metal to the corresponding parent alcohol (e.g., sodium methoxide from sodium in methanol) under an inert atmosphere. Alternatively, use a commercially available solution.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in the corresponding parent alcohol (e.g., methanol for methoxylation) or a solvent like THF.
-
Addition & Reaction: Add the alkoxide solution to the pyrimidine solution and heat to a moderate temperature (e.g., 50-70 °C or reflux) until the reaction is complete.[14]
-
Work-up: Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent. Dry and concentrate the organic phase to yield the crude product, which can be purified by chromatography or recrystallization.
Scientist's Notes (Rationale):
-
Reaction Conditions: Alkoxide substitutions are often rapid and high-yielding. Using the parent alcohol as the solvent ensures a high concentration of the nucleophile and simplifies the reaction setup.[14]
-
Regioselectivity: On poly-chlorinated pyrimidines, alkoxylation can be highly regioselective, often favoring the C4/C6 positions.[14][15] For the target substrate, the reaction proceeds cleanly at the C4 position.
Concluding Remarks
This compound is a powerful and versatile intermediate for the synthesis of functionalized pyrimidines. The protocols and principles outlined in this guide demonstrate that its SNAr chemistry is robust, predictable, and amenable to a wide range of nucleophiles. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of pyrimidine derivatives for applications in drug discovery and beyond.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 4-Chloro-2,5-dimethoxypyrimidine Scaffold
Abstract
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly in the oncology space.[1][2][3] Its ability to mimic the adenine base of ATP allows for potent and selective inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer and other diseases.[4][5] This guide provides a detailed technical overview and robust protocols for the synthesis of kinase inhibitors using 4-chloro-2,5-dimethoxypyrimidine as a versatile starting material. We will explore key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, explaining the chemical principles behind these methods and providing step-by-step instructions for researchers in drug discovery and development.
Introduction: The Strategic Advantage of the this compound Scaffold
Protein kinases have emerged as one of the most important classes of drug targets, and the development of small molecule inhibitors has revolutionized cancer therapy.[4][6] The pyrimidine scaffold is a cornerstone of kinase inhibitor design, primarily due to its capacity to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1]
The this compound scaffold offers several strategic advantages for constructing diverse libraries of potential kinase inhibitors:
-
Reactive Handle: The chlorine atom at the C4 position is an excellent leaving group, readily displaced via nucleophilic aromatic substitution (SNAr) or engaged in various palladium-catalyzed cross-coupling reactions.[7][8] This allows for the introduction of a wide array of chemical moieties.
-
Modulating Moieties: The methoxy groups at the C2 and C5 positions are not merely passive substituents. They influence the electronic properties of the ring, enhance solubility, and can form specific interactions within the ATP-binding site, contributing to both potency and selectivity.
-
Vector for Diversification: This scaffold serves as an excellent starting point for creating a library of compounds. By systematically varying the substituents at the C4 position, researchers can rapidly explore the structure-activity relationship (SAR) and optimize compounds for specific kinase targets, such as Aurora kinases, Polo-like kinases (PLK), and Cyclin-Dependent Kinases (CDKs).[1][9][10]
This document will detail the core synthetic methodologies that leverage these features to build novel kinase inhibitors.
Core Synthetic Strategies and Protocols
The primary goal in modifying the this compound scaffold is to introduce a diverse set of functional groups at the C4 position. This is most commonly achieved through C-N and C-C bond-forming reactions.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation
The electron-deficient nature of the pyrimidine ring makes the C4 position susceptible to attack by nucleophiles. Direct amination via SNAr is a straightforward and robust method to install amine functionalities, which are critical for hinge-binding interactions.
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., aniline, morpholine, piperazine derivative) (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent (e.g., 1-Pentanol, n-Butanol, Dioxane, or DMSO)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a dry round-bottom flask or sealed tube, add this compound (1.0 eq) and the chosen amine (1.2 eq).
-
Add the solvent (approx. 0.1 M concentration relative to the pyrimidine).
-
Add the base (TEA or DIPEA, 1.5 eq).
-
Seal the vessel and heat the reaction mixture to 120-140 °C.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2,5-dimethoxypyrimidine derivative.
Causality and Experimental Insight:
-
Why this works: The pyrimidine ring's nitrogen atoms act as electron sinks, withdrawing electron density and making the carbon atoms, particularly C2, C4, and C6, electrophilic. This activates the C4-Cl bond for nucleophilic attack.
-
Solvent Choice: High-boiling point polar aprotic solvents like 1-pentanol or DMSO are often used to achieve the necessary reaction temperatures.[7]
-
Base: A non-nucleophilic organic base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
For greater structural diversity, including the formation of C-C and more complex C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry.
The Suzuki reaction is a powerful method for creating biaryl or heteroaryl-aryl structures by coupling the chloropyrimidine with a boronic acid or ester.[8][11]
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene/Ethanol/Water mixture)[12]
Step-by-Step Methodology:
-
To a dry Schlenk flask, add the this compound (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a highly versatile and general method for forming C-N bonds, often succeeding where traditional SNAr reactions fail, especially with less nucleophilic amines or sterically hindered substrates.[13][14]
Materials:
-
This compound (1.0 eq)
-
Amine or aniline derivative (1.1-1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), LHMDS, 1.5-2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Step-by-Step Methodology:
-
Crucial: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and all reagents and solvents must be anhydrous.
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.
-
After completion (typically 2-12 hours), cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Trustworthiness and Self-Validation:
The protocols described are based on well-established, Nobel Prize-winning chemistries, ensuring a high degree of reliability and reproducibility.[8][13] The progress of each reaction can be easily monitored by standard analytical techniques like TLC and LC-MS. A successful reaction is validated by the disappearance of the starting material and the appearance of a new product spot/peak with the expected mass. Final product identity and purity should be confirmed by NMR spectroscopy and HPLC.
Visualization of Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams outline the synthetic workflow and the targeted biological pathway.
Caption: Synthetic diversification of the core scaffold.
Caption: Mechanism of action for an ATP-competitive inhibitor.
Data Presentation and Biological Evaluation
Following successful synthesis and purification, the new compounds must be evaluated for biological activity. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based and more complex models.
In Vitro Kinase Inhibition
The primary assay measures the direct inhibition of the target kinase. This is often done using an ATP consumption assay, which quantifies the amount of ADP produced, or by measuring the phosphorylation of a specific substrate. The key metric derived is the IC₅₀ value , the concentration of the inhibitor required to reduce kinase activity by 50%.
Table 1: Representative IC₅₀ Data for a Hypothetical Series
| Compound ID | C4-Substituent (R) | Target Kinase | IC₅₀ (nM) |
| Start-1 | -Cl | Aurora A | >10,000 |
| Ex-1a | -NH-(4-fluorophenyl) | Aurora A | 85 |
| Ex-1b | -NH-(3-aminophenyl) | Aurora A | 45 |
| Ex-2a | -(pyridin-4-yl) | Aurora A | 350 |
| Ex-3a | -NH-(1-Boc-piperazin-4-yl) | Aurora A | 120 |
This data is illustrative and serves to demonstrate how SAR is developed.
Cellular Activity and Structure-Activity Relationship (SAR)
Compounds with potent biochemical activity are then tested in cell-based assays. For anticancer agents, this involves treating cancer cell lines with the compounds and measuring the effect on cell proliferation or viability (e.g., using an MTT or CellTiter-Glo assay). This provides an EC₅₀ value .
The combined data from biochemical and cellular assays allows for the development of a Structure-Activity Relationship (SAR).[9][15] For example, from the hypothetical data in Table 1, one might conclude that an aniline at the C4 position is favorable for Aurora A inhibition, and that an additional hydrogen bond donor (as in Ex-1b) further enhances potency. This rational, data-driven approach guides the next round of synthesis to create even more potent and selective inhibitors.[16]
Conclusion
The this compound scaffold is a powerful and versatile platform for the synthesis of novel kinase inhibitors. Through robust and high-yielding reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently generate large libraries of diverse compounds. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery teams to explore this valuable chemical space, enabling the development of next-generation targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-2,5-dimethoxypyrimidine: A Versatile Intermediate for the Synthesis of Bioactive Compounds
An Application and Protocol Guide
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide focuses on 4-Chloro-2,5-dimethoxypyrimidine, a key building block whose strategic functionalization enables the rapid construction of diverse compound libraries for drug discovery. We provide detailed protocols for the synthesis of this intermediate and its subsequent elaboration via cornerstone reactions like nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methods for the synthesis of novel bioactive molecules.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine derivatives are of immense interest to medicinal chemists due to their presence in a multitude of biologically active compounds.[2] Their structural similarity to the nucleobases found in DNA and RNA allows them to interact with a wide range of biological targets, including kinases, cyclooxygenases, and various receptors.[4][5] The ability to functionalize the pyrimidine ring at multiple positions provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
This compound (CAS No. 370103-25-6) is a particularly valuable intermediate.[6] The molecule possesses three key points for diversification:
-
C4-Chloride: An excellent leaving group for nucleophilic aromatic substitution (SNAr) or a handle for palladium-catalyzed cross-coupling reactions.
-
C2-Methoxy Group: Can be retained for its electronic and steric influence or potentially substituted under harsher conditions.
-
C5-Methoxy Group: Modulates the electronics of the ring system and offers a potential metabolic blocking site.
This guide will detail the synthesis and primary applications of this versatile building block.
Synthesis of this compound
The most common and efficient synthesis of the title compound involves the chlorination of its corresponding 4-hydroxypyrimidine precursor. This transformation is a standard procedure in heterocyclic chemistry for converting electron-rich hydroxyl groups into chlorides, which are far more versatile for subsequent coupling reactions.
Protocol 2.1: Synthesis via Chlorination of 2,5-dimethoxy-4-hydroxypyrimidine
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[7][8]
Scientific Rationale: Phosphoryl chloride (POCl₃) serves as both the chlorinating agent and, in excess, the solvent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Triethylamine (Et₃N), a non-nucleophilic organic base, is added to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents potential side reactions and ensures the reaction proceeds to completion. Toluene is used as a co-solvent to aid in solubility and temperature control.[7]
Workflow Diagram:
Caption: Synthesis of the target intermediate via chlorination.
Step-by-Step Protocol:
-
Suspend 2,5-dimethoxy-4-hydroxypyrimidine (15.6 g, 0.1 mol) in toluene (25 g) in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
To the suspension, add phosphoryl chloride (46.0 g, 0.3 mol).
-
Heat the mixture to 80°C with stirring.
-
Slowly add triethylamine (20.2 g, 0.2 mol) dropwise over a period of 1 hour. (Caution: Exothermic reaction) .
-
After the addition is complete, continue stirring at 80°C for an additional 30 minutes.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture to room temperature and carefully pour it into 600 g of ice water with vigorous stirring.
-
Stir the aqueous mixture for 1-2 hours to ensure complete quenching of excess POCl₃.
-
Adjust the pH of the mixture to ~5 using a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel. Separate the toluene phase.
-
Extract the aqueous phase three times with toluene (50 mL each).[7]
-
Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.
Expected Outcome: The protocol typically yields this compound as light-yellow crystals.[7]
| Parameter | Value | Reference |
| Typical Yield | ~72% | [7] |
| Melting Point | 78-80°C | [7] |
| Appearance | Light yellow crystals | [7] |
| ¹H-NMR (CDCl₃) | 3.860 ppm (s, 3H), 3.909 ppm (s, 3H), 8.446 ppm (s, 1H) | [7] |
| ¹³C-NMR (CDCl₃) | 55.11, 57.42, 143.90, 145.09, 149.67, 158.28 ppm | [7] |
| MS (GC/MS) | M+ at 174/176 g/mol | [7] |
Application in Bioactive Compound Synthesis
The C4-chloro substituent is the primary site of reactivity, enabling facile diversification through two main pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Caption: Primary synthetic routes from the intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by a wide range of nucleophiles, most commonly primary and secondary amines.[9] This reaction is fundamental to the synthesis of many kinase inhibitors, which often feature an amine linkage at this position to interact with the hinge region of the kinase active site.[10]
Scientific Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is influenced by the electron-withdrawing nature of the pyrimidine nitrogens, the nucleophilicity of the amine, and the solvent. Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., 2-propanol, n-butanol) are typically used to facilitate the reaction, which often requires heat.[11] An acid scavenger (e.g., DIPEA or excess amine) may be used to neutralize the HCl generated.
Protocol 3.1.1: General Procedure for Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol or 2-propanol, ~0.2 M concentration), add the desired primary or secondary amine (1.2-1.5 eq).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-120°C and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by partitioning between ethyl acetate and water, followed by purification of the organic layer via flash column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful C-C bond-forming reaction that allows for the introduction of aryl or heteroaryl moieties at the C4 position.[12] This is particularly useful for developing compounds that target protein-protein interactions or require extended aromatic systems for binding. The regioselectivity of Suzuki couplings on dichloropyrimidines typically favors reaction at the C4 position over the C2 position.[13][14]
Scientific Rationale: The reaction follows a catalytic cycle involving a palladium catalyst. The choice of catalyst, base, and solvent is critical for success.[13] A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-Cl bond. This is followed by transmetalation with a boronic acid (which must be activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Catalytic Cycle Diagram:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3.2.1: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Add a solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).[13]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Heat the reaction to 80-100°C and stir under an inert atmosphere for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. Purify the residue by flash column chromatography.
| Component | Typical Reagents | Rationale/Function |
| Aryl Halide | This compound | Substrate for oxidative addition |
| Boron Partner | Aryl/Heteroaryl boronic acid or ester | Source of the new C-C bond |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Facilitates the catalytic cycle |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Toluene/Ethanol/H₂O, Dioxane, DMF | Solubilizes reactants and influences catalyst activity |
Conclusion
This compound is a high-value, versatile intermediate for constructing libraries of bioactive compounds. Its predictable reactivity at the C4 position through robust and well-understood reactions like SNAr and Suzuki coupling allows medicinal chemists to rapidly explore structure-activity relationships. The protocols and scientific rationale provided herein serve as a foundational guide for researchers aiming to leverage this powerful building block in their drug discovery programs.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 7. This compound | 370103-25-6 [chemicalbook.com]
- 8. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Versatile Reactivity of 4-Chloro-2,5-dimethoxypyrimidine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrimidine core is a privileged structure found in numerous FDA-approved drugs and biologically active compounds. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with 4-Chloro-2,5-dimethoxypyrimidine, a versatile building block for the synthesis of novel molecular entities. We will delve into the mechanistic intricacies, provide field-proven protocols, and offer insights into the selection of catalysts, ligands, and reaction conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Influence of Methoxy Substituents on Reactivity
The presence of two electron-donating methoxy groups at the C2 and C5 positions of the pyrimidine ring significantly influences the reactivity of the C4-chloro substituent. While the pyrimidine ring is inherently electron-deficient, the methoxy groups can modulate the electronic properties of the substrate, impacting the oxidative addition step in the catalytic cycle. Researchers should be mindful of these electronic effects when optimizing reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties at the C4 position of the pyrimidine core.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. For chloropyrimidines, the oxidative addition step is often rate-limiting. The choice of a suitable palladium catalyst and ligand is therefore crucial to facilitate this step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Good |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | Excellent |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | High |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Heck Reaction: Formation of C-C Bonds with Alkenes
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is a valuable tool for the introduction of vinyl groups at the C4 position of the pyrimidine ring.
Mechanistic Insights
The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and β-hydride elimination to release the product and regenerate the palladium(0) catalyst. The regioselectivity of the migratory insertion step is a key consideration.
Caption: Experimental workflow for the Heck reaction.
Protocol for the Heck Reaction of this compound
This protocol outlines a general procedure for the Heck reaction. The choice of base and the addition of phosphine ligands can significantly impact the reaction's efficiency and selectivity.
Materials:
-
This compound
-
Alkene (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-3 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, toluene)
-
Optional: Phosphine ligand (e.g., PPh₃, P(o-tol)₃)
Procedure:
-
In a sealed tube, combine this compound, the alkene, the palladium catalyst, the base, and the phosphine ligand (if used).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture in an oil bath to the desired temperature (typically 100-140 °C).
-
After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | Moderate-Good |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 140 | Good |
Table 2: Representative Conditions for the Heck Reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, providing access to 4-alkynyl-2,5-dimethoxypyrimidines. These products are valuable intermediates for further transformations.
Mechanistic Overview
The Sonogashira reaction is co-catalyzed by palladium and copper. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) complex formed after oxidative addition of the aryl halide. Reductive elimination yields the alkynylated product.
Protocol for Sonogashira Coupling of this compound
This protocol provides a standard procedure for the Sonogashira coupling. The reaction is typically carried out under mild conditions.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH) (2-5 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the palladium catalyst, CuI, and this compound.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of 4-amino-2,5-dimethoxypyrimidines from a wide range of primary and secondary amines.[1][2]
Mechanistic Principles
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, particularly with less reactive aryl chlorides.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the amination of this compound. The selection of the palladium precursor, ligand, and base is crucial and may require optimization for different amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2 - 2 times the Pd concentration)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base in a dry reaction vessel.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | High |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | Excellent |
Table 3: Representative Conditions for Buchwald-Hartwig Amination.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of substituted pyrimidines via palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently construct C-C, C-C(sp), and C-N bonds at the C4 position. The protocols and insights provided in this guide serve as a solid foundation for the development of novel pyrimidine-based compounds for applications in drug discovery and materials science.
References
Application Note & Protocol: Buchwald-Hartwig Amination of 4-Chloro-2,5-dimethoxypyrimidine for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of Aminopyrimidines
In the landscape of modern drug discovery and development, the 2-aminopyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, including several blockbuster kinase inhibitors like Imatinib.[1][2] The nitrogen atoms and substitution patterns on the pyrimidine ring allow for a multitude of interactions with biological targets, making it a cornerstone for medicinal chemistry programs.[3][4][5] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing the crucial C–N bond that defines these structures, offering a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation.[6][7][8]
This application note provides a detailed guide to the palladium-catalyzed Buchwald-Hartwig amination of 4-Chloro-2,5-dimethoxypyrimidine, a moderately electron-rich yet synthetically valuable heterocyclic halide. We will delve into the mechanistic underpinnings of the reaction, provide a field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Rationale: The "Why" Behind the Protocol
The Buchwald-Hartwig amination is a complex catalytic process involving a Pd(0)/Pd(II) cycle.[6][9] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated, electron-rich Pd(0) species into the C-Cl bond of the pyrimidine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[10] The choice of ligand is critical here; bulky, electron-donating phosphine ligands are required to stabilize the Pd(0) center, increase its nucleophilicity, and facilitate the C-Cl bond cleavage.[11][12]
-
Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates the amine nucleophile. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial to avoid side reactions and ensure efficient deprotonation without degrading the substrate or catalyst.
-
Reductive Elimination: This final step involves the formation of the desired C–N bond and regeneration of the active Pd(0) catalyst. Reductive elimination is typically faster from a three-coordinate intermediate, and bulky ligands play a key role in promoting this step and preventing undesired side reactions like β-hydride elimination.[6][13]
For an electron-rich substrate like this compound, the oxidative addition step can be challenging. Therefore, the selection of a highly active catalyst system is essential for success.
Catalytic Cycle Workflow
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol details the coupling of this compound with a representative secondary amine, morpholine. The principles can be adapted for other primary and secondary amines.
Reagents and Equipment
-
Substrate: this compound
-
Amine: Morpholine
-
Palladium Precatalyst: XPhos Pd G3 (Third-generation Buchwald precatalyst)
-
Ligand (if not using a precatalyst): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Standard Glassware: Schlenk flask or reaction vial, magnetic stirrer, condenser
-
Inert Atmosphere: Nitrogen or Argon gas line
Rationale for Component Selection
-
Precatalyst (XPhos Pd G3): Third and fourth-generation Buchwald precatalysts are air- and moisture-stable, ensuring easy handling and accurate dosing. They rapidly and reliably generate the active monoligated Pd(0) species in solution under the reaction conditions, which is crucial for the challenging activation of the C-Cl bond.[14]
-
Ligand (XPhos): XPhos is a bulky, electron-rich biaryl monophosphine ligand. Its steric bulk facilitates the reductive elimination step, while its electron-donating properties promote the initial oxidative addition. It has proven highly effective for coupling heteroaryl chlorides.[15][16]
-
Base (NaOt-Bu/LiHMDS): A strong, non-nucleophilic base is required. NaOt-Bu is a common choice for a wide range of amines. For less acidic amines or more challenging couplings, LiHMDS can be more effective.[17]
-
Solvent (Toluene/Dioxane): These are common aprotic solvents for Buchwald-Hartwig reactions, offering good solubility for the reagents and stability at the required reaction temperatures.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the palladium precatalyst, XPhos Pd G3 (0.01-0.02 equiv, 1-2 mol%).
-
Add the base, Sodium tert-butoxide (1.4 equiv).
-
Seal the flask with a septum.
-
-
Reagent Addition:
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) via syringe to create a solution of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Add the amine, morpholine (1.2 equiv), via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC or LC-MS. For this substrate, reactions are typically complete within 4-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 4-(morpholino)-2,5-dimethoxypyrimidine.
-
Data Summary: Key Reaction Parameters
The following table summarizes the recommended starting conditions and potential optimization parameters for the Buchwald-Hartwig amination of this compound.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | XPhos Pd G3 Precatalyst | Provides rapid, reliable generation of active Pd(0).[14] Other bulky biarylphosphine-ligated precatalysts (e.g., SPhos, RuPhos) can also be effective.[18] |
| Catalyst Loading | 1 - 2 mol% | Sufficient for most applications. Can be lowered for optimization on larger scales.[19] |
| Ligand:Pd Ratio | 1:1 to 1.2:1 (with precatalyst) | Precatalysts ensure a 1:1 ratio. If generating the catalyst in situ from Pd₂(dba)₃, a 2:1 to 4:1 ligand to palladium dimer ratio is common.[16] |
| Base | NaOt-Bu or LiHMDS | NaOt-Bu is a good first choice. K₃PO₄ or Cs₂CO₃ may be used for base-sensitive substrates but often require higher temperatures.[16] |
| Solvent | Toluene or 1,4-Dioxane | Both are excellent choices. Toluene is often preferred for its higher boiling point. |
| Temperature | 100 - 110 °C | Necessary to drive the oxidative addition of the C-Cl bond. Temperature can be a key optimization parameter. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes accelerate the reaction but may also lead to side products. |
Troubleshooting and Field Insights
-
Low Conversion: If the reaction stalls, this often points to catalyst deactivation or insufficient reactivity. Consider switching to a more electron-rich or bulkier ligand (e.g., BrettPhos for primary amines) or a stronger base like LiHMDS.[20] Increasing the temperature or catalyst loading may also be beneficial.
-
Hydrodehalogenation: Formation of 2,5-dimethoxypyrimidine as a byproduct suggests a competing pathway where the aryl halide is reduced. This can sometimes be mitigated by ensuring a strictly inert atmosphere and using fresh, high-quality reagents.
-
Primary Amines: When using primary amines, double arylation can be a side reaction. Using ligands with significant steric bulk, such as BrettPhos or specific Josiphos ligands, can help ensure monoarylation selectivity.[20][21]
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for synthesizing valuable aminopyrimidine scaffolds. Success hinges on the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich biarylphosphine ligand, and careful control of reaction parameters. The use of modern, well-defined palladium precatalysts simplifies the experimental setup and enhances reproducibility, making this powerful transformation accessible for a wide range of applications in pharmaceutical and materials science research.[6][15]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.rug.nl [research.rug.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 4-Chloro-2,5-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
Substituted pyrimidines are a class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[1] Their versatile structure has made them a "privileged scaffold" in drug discovery, leading to the development of treatments for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2] The pyrimidine core is a key component in a variety of biologically active molecules, such as anticancer drugs, antibiotics, and cardiovascular agents.[3][4][5] The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's pharmacological properties. This guide provides an in-depth exploration of synthetic methodologies starting from the versatile building block, 4-Chloro-2,5-dimethoxypyrimidine, to generate diverse libraries of substituted pyrimidines for drug discovery and development.
The Strategic Advantage of this compound as a Starting Material
This compound is a valuable starting material for the synthesis of a wide range of substituted pyrimidines. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a versatile handle for introducing molecular diversity.[6][7] The methoxy groups at the C2 and C5 positions influence the electronic properties of the pyrimidine ring, further directing the regioselectivity of these transformations.
A general synthesis for this compound involves the reaction of 2,5-dimethoxy-4-hydroxypyrimidine with a chlorinating agent like phosphoryl chloride (POCl3) in the presence of a base such as triethylamine.[8]
Core Synthetic Transformations
The reactivity of the C4-chloro substituent allows for a variety of powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods offer reliable and versatile pathways to introduce a wide range of substituents at this position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, three key cross-coupling reactions are particularly relevant: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[9] In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C4 position.
Reaction Workflow: Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. This compound | 370103-25-6 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Accelerating Discovery Chemistry: Microwave-Assisted Synthesis Using 4-Chloro-2,5-dimethoxypyrimidine
An Application Guide:
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The functionalization of this privileged heterocycle is therefore a critical task in drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient derivatization of 4-Chloro-2,5-dimethoxypyrimidine. We will explore the fundamental principles of microwave chemistry and present detailed, field-proven protocols for key transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), enabling the accelerated synthesis of novel compound libraries.
The Strategic Advantage of Microwave Synthesis
Traditional organic synthesis often relies on conventional heating (e.g., oil baths), where heat is transferred inefficiently through convection. This can lead to long reaction times, thermal decomposition of sensitive molecules, and the formation of side products.[2] Microwave-assisted synthesis represents a paradigm shift, utilizing microwave irradiation to deliver energy directly to polar molecules within the reaction mixture.[3] This direct, volumetric heating leads to a rapid and uniform increase in temperature, offering several distinct advantages.[2][4][5]
Key Benefits of MAOS:
-
Drastic Time Reduction: Reactions that take hours or days under conventional heating can often be completed in minutes.[3][6][7]
-
Increased Yields and Purity: The rapid heating minimizes the time for side reactions or degradation to occur, often resulting in higher isolated yields and cleaner product profiles.[2][8]
-
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, leading to highly consistent and reproducible results.[9]
-
Green Chemistry Alignment: MAOS often allows for the use of less solvent or more environmentally benign solvents, aligning with the principles of green chemistry.[3][7]
The this compound building block is an ideal candidate for MAOS. The polar pyrimidine core and the C-Cl bond provide excellent coupling sites for a variety of transformations crucial for generating molecular diversity in drug discovery programs.[10][11][12]
Foundational Principles & Safety Protocols
The Mechanism of Microwave Heating
Microwave heating is driven by the interaction of an electromagnetic field with the reacting molecules.[5] The two primary mechanisms are:
-
Dipolar Polarization: Polar molecules, like many organic solvents, possess a dipole moment. When subjected to the oscillating electric field of the microwave, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, localized heat.[2][5]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[7]
The ability of a solvent to convert microwave energy into heat is described by its dissipation factor (tan δ). Solvents with a high tan δ value (e.g., EtOH, DMF, NMP) heat very efficiently, while non-polar solvents (e.g., Toluene, Hexane) are poor microwave absorbers.[7][13]
Critical Safety Considerations
Modern microwave reactors are sophisticated instruments with multiple safety features. However, safe operation is paramount.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[14] Laboratory-grade reactors are built to withstand high pressures and corrosive chemicals and are equipped with precise temperature and pressure sensors.[9][14]
-
Pressure Management: Reactions are typically run in sealed vessels to reach temperatures far above the solvent's boiling point.[9] Always use the manufacturer-certified vials and caps, and never exceed the recommended fill volume or pressure limits.
-
Thermal Runaway: Be aware of the kinetics of your reaction.[14] Highly exothermic reactions can generate pressure rapidly. When developing a new method, start with small-scale reactions and conservative temperature settings.
-
Safe Handling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before removing it from the reactor to prevent flash boiling of the superheated solvent.[9]
Experimental Workflows and Protocols
The following protocols provide detailed methodologies for key transformations of this compound.
Caption: General experimental workflow for microwave-assisted synthesis.
Protocol 1: Microwave-Assisted Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, essential for creating biaryl structures common in pharmaceuticals.[15] Microwave irradiation dramatically accelerates this palladium-catalyzed transformation.[16][17][18]
Scientific Rationale: The electron-deficient nature of the pyrimidine ring makes the chlorine at the C4 position an excellent leaving group for oxidative addition to a Pd(0) catalyst. Microwave heating rapidly drives the catalytic cycle, enabling fast and efficient coupling with a variety of aryl and heteroaryl boronic acids.[15][19]
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic acid (1.0-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 2:1 v/v)
-
10 mL microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
To the microwave vial, add this compound, the boronic acid, base, and palladium catalyst.
-
Add the degassed solvent mixture (to a total volume of 3-5 mL).
-
Seal the vial tightly with a certified cap.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the mixture with stirring at 100-120 °C for 10-20 minutes. The reaction should be monitored by temperature and pressure sensors.
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C).
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data & Optimization:
The choice of catalyst, base, and solvent is critical for success. The following table, adapted from model reactions on dichloropyrimidines, provides a starting point for optimization.[15][16]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Yield | Rationale |
| Catalyst (mol%) | Pd(PPh₃)₄ (1) | Pd(dppf)Cl₂ (1) | Pd₂(dba)₃ / SPhos (1) | >80% | Ligand choice influences oxidative addition and reductive elimination steps. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | >80% | Base is required for the transmetalation step; stronger bases can sometimes improve yields. |
| Solvent | Dioxane/H₂O | DME/H₂O | Toluene/EtOH/H₂O | >80% | A polar solvent mixture is necessary to dissolve the inorganic base and efficiently absorb microwave energy. |
Reaction Conditions: 4-halopyrimidine (0.5 mmol), boronic acid (0.5 mmol), Base (1.5 mmol), Solvent (6 mL), 100 °C, 15 min, microwave irradiation.
Protocol 2: Microwave-Assisted Buchwald-Hartwig C-N Coupling
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling access to a vast array of anilines and related structures. This reaction is notoriously sensitive to conditions, but MAOS provides a robust and rapid alternative to lengthy, high-temperature conventional methods.[20][21]
Scientific Rationale: The Buchwald-Hartwig reaction requires a palladium catalyst and a specialized phosphine ligand to facilitate the coupling of an aryl halide with an amine. Microwave heating overcomes the activation energy barriers for the key catalytic steps, drastically reducing reaction times from hours to minutes and often improving yields by minimizing catalyst decomposition.[20][22]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, or BTF)
-
10 mL microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the base, palladium pre-catalyst, and ligand to the microwave vial.
-
Add this compound, followed by the anhydrous, degassed solvent (3-5 mL).
-
Finally, add the amine coupling partner.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial into the microwave reactor.
-
Irradiate the mixture with stirring at 120-150 °C for 15-30 minutes.
-
After cooling to a safe temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Data & Optimization:
The choice of ligand and base is paramount in Buchwald-Hartwig aminations. Microwave protocols often show superior performance compared to conventional heating.[20][21]
| Method | Temperature (°C) | Time | Typical Yield | Reference |
| Microwave | 150 | 10-30 min | 56-89% | [20] |
| Conventional | 100-110 | 16-24 h | 13-80% | [20][23] |
Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for functionalizing electron-poor aromatic and heteroaromatic rings. The electron-withdrawing pyrimidine core activates the C4 position for nucleophilic attack. Microwave irradiation provides the thermal energy to overcome the activation barrier for this addition-elimination reaction, often without the need for a metal catalyst.[24][25]
Scientific Rationale: The reaction proceeds via a two-step mechanism involving the formation of a high-energy Meisenheimer intermediate. The high temperatures rapidly achieved with microwave heating accelerate the formation and subsequent collapse of this intermediate to form the final product, making the reaction faster and more efficient, particularly with less reactive nucleophiles.[23][26]
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., amine, alcohol, thiol) (1.1-1.5 equiv)
-
Base (if required, e.g., DIPEA, K₂CO₃) (1.1-2.0 equiv)
-
High-boiling polar solvent (e.g., EtOH, NMP, DMF)
-
10 mL microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
To the microwave vial, add this compound, the nucleophile, and the base (if needed).
-
Add the solvent (3-5 mL) and the stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate with stirring at 120-160 °C for 10-30 minutes.
-
After cooling, remove the solvent under reduced pressure or proceed with an aqueous work-up.
-
Purify the crude product by column chromatography or recrystallization.
-
Comparison of Methods:
Microwave assistance provides a clear advantage in yield and reaction time for SNAr reactions.[23][26]
| Nucleophile | Method | Time | Yield | Reference |
| Aniline | Microwave (120°C) | 10 min | 83% | [23][26] |
| Aniline | Conventional (75°C) | 16 h | 75% | [23][26] |
| Morpholine | Microwave (120°C) | 10 min | 79% | [23][26] |
| Morpholine | Conventional (75°C) | 16 h | 65% | [23][26] |
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel chemical entities. When combined with the speed and efficiency of microwave-assisted organic synthesis, the exploration of chemical space around the pyrimidine core can be dramatically accelerated. The protocols outlined in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution provide robust, reproducible, and rapid methods to generate diverse libraries of compounds, thereby shortening timelines in discovery chemistry and drug development.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. bspublications.net [bspublications.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies – Oriental Journal of Chemistry [orientjchem.org]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 25. researchgate.net [researchgate.net]
- 26. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Chloro-2,5-dimethoxypyrimidine
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Value of the 4-Chloro-2,5-dimethoxypyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous therapeutic agents due to its presence as an essential building block in nucleic acids.[1] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery. This compound emerges as a highly versatile and valuable building block for this purpose. Its unique electronic and steric properties—an electron-deficient aromatic system activated by a strategically placed chloro leaving group and modulated by two methoxy groups—provide a platform for diverse and selective chemical transformations.
This guide provides a detailed exploration of the synthetic utility of this compound, focusing on key protocols for the generation of novel heterocyclic compounds. We will delve into the principles behind palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and step-by-step methodologies for researchers in drug development.
Chemical Profile of this compound
| Property | Value | Source |
| CAS Number | 370103-25-6 | [3][4] |
| Molecular Formula | C₆H₇ClN₂O₂ | [3] |
| Molecular Weight | 174.58 g/mol | [4] |
| Melting Point | 78-80°C | [5] |
| Boiling Point | 277.5±43.0°C at 760 mmHg | [4] |
| Appearance | Light yellow crystals | [5] |
| Storage | Store at 2-8°C | [4] |
Spectroscopic Data:
-
¹H-NMR: 3.860 ppm (s, 3H), 3.909 ppm (s, 3H), 8.446 ppm (s, 1H).[5]
-
¹³C-NMR: 55.11 ppm (OCH₃), 57.42 ppm (OCH₃), 143.90 ppm (C6), 145.09 ppm (C5), 149.67 ppm (C4), 158.28 ppm (C2).[5]
-
GC/MS: M+ peaks at 174/176 g/mol .[5]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]
-
Ventilation: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[7]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7][8]
-
If swallowed: Rinse mouth and seek medical attention.[6]
Core Synthetic Strategies and Protocols
The reactivity of this compound is dominated by the lability of the C4-chloro substituent, which serves as an excellent leaving group in two major classes of reactions: palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they have become indispensable in medicinal chemistry.[10][11]
The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl structures by coupling an organic halide with an organoboron compound.[10] The electron-deficient nature of the pyrimidine ring makes the C4-chloro position highly susceptible to this transformation.[12]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[13]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).[13]
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. The causality here is that elevated temperatures are often required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,5-dimethoxy-4-phenylpyrimidine.[10]
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, crucial for synthesizing arylamines found in countless pharmaceuticals.[11][14] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[15] For less reactive aryl chlorides, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.[15][16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equiv.) to a dry reaction vessel containing anhydrous, degassed toluene.[17] Stir for 5-10 minutes. The pre-formation of the active Pd(0) complex is crucial for efficient catalysis.
-
Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.5 equiv.) to the flask.
-
Reaction: Heat the mixture to reflux (around 100-110 °C) for 6-18 hours. The high temperature is necessary to overcome the activation barrier for the oxidative addition of the aryl chloride.[15]
-
Monitoring: Track the consumption of the starting material using GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent like ethyl acetate.[17]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via column chromatography to obtain the desired 4-(morpholin-4-yl)-2,5-dimethoxypyrimidine.[17]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings.[18] The pyrimidine ring, with its two nitrogen atoms, is highly activated towards this type of reaction. The C4 position is generally more reactive than the C2 position due to greater stabilization of the Meisenheimer intermediate.[19]
Protocol: SNAr with Sodium Methoxide
-
Reagent Preparation: In a round-bottom flask, prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 equiv.) to anhydrous methanol under an inert atmosphere.
-
Reaction Setup: Once the sodium has fully reacted, add a solution of this compound (1.0 equiv.) in anhydrous methanol to the sodium methoxide solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction is typically rapid due to the high reactivity of the substrate and the strong nucleophilicity of the methoxide ion.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: Quench the reaction by adding water. Most of the methanol can be removed under reduced pressure.
-
Purification: Extract the aqueous residue with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2,4,5-trimethoxypyrimidine. Further purification by chromatography may be necessary.
Characterization of Novel Compounds
The unequivocal identification of newly synthesized compounds is critical. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Key Information |
| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR provide information on the chemical environment of atoms, confirming the successful incorporation of new substituents.[20][21] |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the molecular weight of the product, confirming its identity. High-resolution MS (HRMS) can confirm the elemental composition.[21] |
| HPLC | Purity Analysis | Determines the purity of the final compound and can be used to monitor reaction progress.[21] |
Conclusion
This compound is a potent and versatile building block for the synthesis of novel heterocyclic compounds. Its well-defined reactivity allows for selective functionalization through robust and reproducible protocols such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The methodologies outlined in this guide provide a solid foundation for researchers to explore new chemical space and develop innovative molecules with potential therapeutic applications. By understanding the principles behind these reactions and adhering to rigorous experimental and safety protocols, scientists can effectively leverage this scaffold in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. cas 370103-25-6|| where to buy this compound [english.chemenu.com]
- 5. This compound | 370103-25-6 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.fi [fishersci.fi]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. research.rug.nl [research.rug.nl]
- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-Chloro-2,5-dimethoxypyrimidine Derivatives
Introduction: The Strategic Importance of 4-Chloro-2,5-dimethoxypyrimidine in Medicinal Chemistry
Substituted pyrimidines are fundamental scaffolds in the realm of medicinal chemistry and drug development.[1][2][3] Their versatile structure is a cornerstone in the design of a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[2][4] Among these, this compound and its derivatives serve as critical intermediates, offering a reactive chlorine atom that is amenable to nucleophilic substitution, thereby enabling the facile introduction of diverse functional groups to build complex molecular architectures.[5][6]
The development of robust and scalable synthetic routes to these derivatives is paramount for transitioning a promising drug candidate from laboratory-scale discovery to large-scale manufacturing. This guide provides a comprehensive overview of the key considerations and a detailed protocol for the scale-up synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: From Hydroxypyrimidine to Chlorinated Intermediate
The most common and industrially viable route to this compound involves the chlorination of the corresponding 2,5-dimethoxy-4-hydroxypyrimidine. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]
Causality of Experimental Choices:
-
Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. While other reagents like phosgene or triphosgene can be used for chlorination of pyrimidines, POCl₃ is often preferred for its reactivity and handling characteristics in a scale-up setting.[8][9][10]
-
Solvent Selection: Toluene is an excellent choice for this reaction.[7] It is relatively non-polar, has a suitable boiling point for the reaction temperature, and facilitates the separation of the product from the aqueous phase during workup.
-
Base Addition: The use of a tertiary amine base, such as triethylamine, is crucial.[7] It serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing unwanted side reactions. The slow, dropwise addition of the base helps to control the exothermicity of the reaction.[7]
-
Reaction Temperature: Heating the reaction mixture to 80°C ensures a sufficient reaction rate without promoting significant decomposition of the starting material or product.[7]
Visualizing the Synthetic Pathway
The overall transformation can be visualized as a nucleophilic attack of the hydroxyl group on the phosphorus atom of POCl₃, followed by the elimination of HCl and subsequent displacement of the resulting phosphorylated intermediate by a chloride ion.
Caption: General workflow for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol describes the synthesis of this compound on a 0.1 molar scale, which can be adapted for larger quantities with appropriate engineering controls.[7]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Supplier |
| 2,5-dimethoxy-4-hydroxypyrimidine | 15.6 g (0.1 mol) | Available from various chemical suppliers |
| Toluene | 25 g | Anhydrous grade |
| Phosphorus oxychloride (POCl₃) | 46.0 g (0.3 mol) | Reagent grade |
| Triethylamine | 20.2 g (0.2 mol) | Anhydrous grade |
| Ice | 600 g | |
| Sodium hydroxide solution | As needed | 5 M solution |
| Round-bottom flask | 250 mL | Three-necked, with magnetic stirrer |
| Heating mantle with temperature control | ||
| Dropping funnel | ||
| Condenser | ||
| Separatory funnel | 1 L | |
| Rotary evaporator |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, suspend 15.6 g (0.1 mol) of 2,5-dimethoxy-4-hydroxypyrimidine in 25 g of toluene.[7]
-
Addition of Chlorinating Agent: To this suspension, add 46.0 g of phosphorus oxychloride.[7]
-
Heating: Begin stirring and heat the mixture to 80°C using a heating mantle.[7]
-
Base Addition: Slowly add 20.2 g of triethylamine dropwise over a period of 1 hour, ensuring the temperature remains at 80°C.[7]
-
Reaction Monitoring: After the addition is complete, continue stirring at 80°C for an additional 30 minutes.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into 600 g of ice water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Stir the aqueous mixture for 12 hours. Adjust the pH to 5 with a sodium hydroxide solution.[7] Transfer the mixture to a separatory funnel and separate the toluene layer. Extract the aqueous phase three times with 50 mL portions of toluene.[7]
-
Isolation of Product: Combine the toluene extracts and concentrate them to dryness using a rotary evaporator. This will yield this compound as light yellow crystals.[7]
Characterization and Quality Control
Ensuring the purity and identity of the synthesized compound is a critical step. The following analytical techniques are recommended:
| Analytical Technique | Expected Results |
| Melting Point | 78-80°C[7] |
| ¹H-NMR | 3.860 ppm (s, 3H), 3.909 ppm (s, 3H), 8.446 ppm (s, 1H)[7] |
| ¹³C-NMR | 55.11 ppm (OCH₃), 57.42 ppm (OCH₃), 143.90 ppm (C6), 145.09 ppm (C5), 149.67 ppm (C4), 158.28 ppm (C2)[7] |
| GC-MS | Purity >98%, Molecular ion peaks (M+) at m/z 174/176[7] |
Safety and Handling
Working with chlorinated pyrimidines and phosphorus oxychloride requires strict adherence to safety protocols.
Hazard Identification and Mitigation:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
This compound and Derivatives: These compounds are toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11] Avoid inhalation of dust and contact with skin and eyes.[11]
-
General Precautions: Ensure adequate ventilation.[11] Use non-sparking tools and prevent fire caused by electrostatic discharge.[11][12]
Process Safety Management Flowchart:
Caption: Key safety considerations for the synthesis of this compound.
Conclusion and Future Directions
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to strict safety measures, researchers can confidently produce this valuable intermediate for further elaboration into a diverse range of biologically active molecules. Future work in this area could focus on the development of more sustainable and environmentally friendly synthetic methods, such as exploring alternative chlorinating agents or catalytic approaches to minimize waste and improve process safety.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. chemimpex.com [chemimpex.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 370103-25-6 [chemicalbook.com]
- 8. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 10. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-2,5-dimethoxypyrimidine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with 4-Chloro-2,5-dimethoxypyrimidine. This substrate presents unique challenges due to its electronic properties. This document provides in-depth troubleshooting guides and optimized protocols to help you navigate these challenges and achieve high-yield, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common stumbling blocks encountered during the coupling of this compound.
Q1: Why is my Suzuki coupling reaction with this compound showing low or no conversion?
A1: Low conversion with this specific substrate often stems from two primary factors:
-
Electronic Deactivation: The two methoxy groups on the pyrimidine ring are electron-donating. This increases the electron density on the ring, making the C4-Cl bond stronger and less susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[1][2] Standard catalyst systems, like those using PPh₃, may not be active enough to efficiently break this bond.[3]
-
Catalyst Inhibition: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center. This coordination can act as a competitive inhibition pathway, effectively deactivating the catalyst and preventing it from participating in the desired catalytic cycle.[1][4][5]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 2,5-dimethoxypyrimidine. What is this and how can I prevent it?
A2: This byproduct is the result of hydrodehalogenation (or dechlorination), a common side reaction where the chlorine atom is replaced by a hydrogen atom.[6] This becomes particularly problematic with electron-rich aryl halides and highly active catalyst systems.[6] Potential sources for the hydride are the solvent (e.g., alcohols), the base, or water impurities.[7] Careful selection of ligands, bases, and anhydrous solvents is critical to minimize this pathway.
Q3: My boronic acid seems to be degrading during the reaction, leading to poor yields. What's happening?
A3: You are likely observing protodeboronation, a side reaction where the carbon-boron bond of your coupling partner is cleaved by a proton source, replacing it with a hydrogen atom.[5][8] This is a frequent issue in Suzuki couplings and can be exacerbated by:
-
High reaction temperatures.
-
The presence of excessive water.
-
The choice of base (both type and concentration).[8] Using fresh, high-purity boronic acids or more stable derivatives like boronic esters (e.g., pinacol esters) can mitigate this issue.[8][9][10]
Q4: Can I use microwave irradiation to improve my reaction?
A4: Absolutely. Microwave-assisted heating is a powerful technique for accelerating Suzuki couplings, especially for challenging substrates. It can dramatically reduce reaction times (often from hours to minutes) and improve yields, sometimes with lower catalyst loadings.[11][12] The rapid, uniform heating can help overcome the activation energy barrier for the oxidative addition of the deactivated C-Cl bond.
Part 2: In-Depth Troubleshooting & Optimization Guides
This section provides structured, step-by-step guidance for overcoming specific experimental failures.
Guide 1: Issue - No Reaction or Low Conversion of Starting Material
This is the most common issue, pointing directly to a problem with the catalytic system's ability to activate the C-Cl bond.
Causality Analysis: The primary bottleneck is the oxidative addition step. The catalyst system lacks the necessary activity to break the electron-rich C(sp²)-Cl bond. Catalyst deactivation by the pyrimidine nitrogens is also a likely contributor.[1][4]
Workflow Diagram: Troubleshooting Low Conversion
Caption: Decision workflow for addressing low conversion.
Experimental Protocol: Systematic Catalyst & Condition Screening
This protocol should be performed under a strict inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[13]
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Purge: Seal the tube, evacuate under vacuum, and backfill with inert gas. Repeat this cycle three times.[13]
-
Addition of Catalyst System: Under a positive flow of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring and monitor by TLC or LC-MS.
Table 1: Recommended Screening Parameters for Low Conversion
| Parameter | Component | Recommended Starting Points & Variations | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | Standard Pd(0) and Pd(II) precursors. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | 1-2 mol% | Highly active, air-stable precatalysts that ensure reliable formation of the active Pd(0) species.[14] | |
| Ligand | PPh₃ | 2-4 mol% | Baseline, but often ineffective for this substrate. |
| Buchwald Ligands: XPhos, SPhos, RuPhos | 1.1 - 1.5 ratio to Pd | Bulky, electron-rich phosphines are proven to accelerate oxidative addition and reductive elimination for aryl chlorides.[4][15][16] | |
| NHC Ligands: IPr, SIPr | 1.1 - 1.5 ratio to Pd | N-Heterocyclic Carbenes are strong σ-donors that form very stable and highly active catalysts.[17][18][19] | |
| Base | K₂CO₃ | 2.0 equiv | Common, moderately strong base. |
| K₃PO₄ | 2.0-3.0 equiv | Often more effective for challenging couplings. | |
| Cs₂CO₃ | 2.0-3.0 equiv | Highly soluble and effective, but more expensive. | |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | 80-100 °C | Standard, versatile solvent system.[20] |
| Toluene / H₂O (e.g., 4:1) | 90-110 °C | Good for higher temperatures. | |
| 2-MeTHF / H₂O (e.g., 4:1) | 80-90 °C | A greener, often effective alternative to THF. |
Guide 2: Issue - Significant Hydrodehalogenation Byproduct
The presence of 2,5-dimethoxypyrimidine indicates that the catalytic cycle is being intercepted by a hydride source, leading to a reductive pathway.
Causality Analysis: This side reaction competes with the desired transmetalation step.[6] The hydride can originate from the base (e.g., β-hydride elimination from alkoxides), solvent (alcohols are a common culprit), or water, which can participate in side reactions with phosphine ligands.[7]
Experimental Protocol: Minimizing Hydrodehalogenation
-
Switch the Base: If using an alkoxide base (e.g., NaOtBu), immediately switch to an inorganic carbonate or phosphate base like K₃PO₄ or Cs₂CO₃. While strong bases can be active, they increase the risk of dehalogenation.[17][18][21]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous, and thoroughly degassed solvents. While many Suzuki protocols use water, minimizing its amount or switching to a completely anhydrous system with a base like KF can sometimes help.
-
Modify the Ligand: The choice of ligand is crucial. While highly active ligands are needed, some can promote dehalogenation more than others.[7] Screening ligands (as in Table 1) is recommended. Sometimes a slightly less active but more selective ligand can provide a better overall yield of the desired product.
-
Lower the Temperature: High temperatures can accelerate side reactions. Once catalytic turnover is achieved, try running the reaction at the lowest possible temperature that maintains a reasonable reaction rate.
Guide 3: Issue - Boronic Acid Instability (Protodeboronation)
If you observe the formation of the arene corresponding to your boronic acid coupling partner, protodeboronation is the cause.
Causality Analysis: The C-B bond is susceptible to cleavage, especially under basic aqueous conditions at elevated temperatures.[5][8] This depletes a key reagent and lowers the potential yield.
Experimental Protocol: Protecting the Boronic Acid
-
Use a Stoichiometric Excess: Employ a slight excess of the boronic acid (e.g., 1.5 equivalents) to compensate for some degradation.
-
Switch to Boronic Esters: Potassium organotrifluoroborates (R-BF₃K) or pinacol esters (R-B(pin)) are significantly more stable to protodeboronation.[8][22][23] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing side reactions.[22][23] Note that the hydrolysis of these esters to the active boronic acid is a key step and can also be influenced by reaction conditions.[9][10]
-
Minimize Reaction Time: Use conditions (e.g., a highly active catalyst, microwave heating) that drive the reaction to completion quickly, giving the boronic acid less time to decompose.[11]
-
Control the Base: Very high concentrations of a strong base can accelerate decomposition. Use the minimum amount of base required for efficient coupling (typically 2.0 equivalents).
Part 3: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three primary steps, each with its own requirements.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond. This is the most challenging step for this compound and requires a highly active, electron-rich catalyst.[2][24]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[24]
-
Reductive Elimination: The two organic partners couple and are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[24]
By systematically addressing the requirements of each step through the screening of ligands, bases, and solvents, you can develop a robust and high-yielding protocol for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. nobelprize.org [nobelprize.org]
Technical Support Center: 4-Chloro-2,5-dimethoxypyrimidine Reactions
Welcome to the technical support center for 4-Chloro-2,5-dimethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My aim is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles that govern the reactivity of this molecule. By anticipating potential side reactions and understanding their mechanisms, you can optimize your reaction conditions, improve yields, and ensure the integrity of your target compounds.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team frequently encounters. Each section provides a causal explanation for the observed issue and offers validated protocols for resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: In our experience, the most prevalent side products in SNAr reactions involving this compound stem from three main pathways: hydrolysis of the C4-chloro group, N-oxidation of the pyrimidine ring, and, under certain conditions, displacement of the C2-methoxy group.
-
Hydrolysis Product (2,5-dimethoxypyrimidin-4-one): This is by far the most common impurity. It arises from the reaction of the starting material or product with residual water in the reaction mixture. The C4 position is highly electrophilic and susceptible to attack by water, especially at elevated temperatures or in the presence of acid/base catalysts.
-
N-Oxide Formation: The pyrimidine ring nitrogens are susceptible to oxidation, which can occur if the reaction is exposed to oxidizing agents or even atmospheric oxygen under harsh conditions over extended periods.[1][2][3] While less common during a standard SNAr reaction, it's a possibility if starting materials are impure or if specific reagents are used.
-
Double Substitution or Methoxy Displacement: Although the C4-chloro group is significantly more labile, forcing conditions (high temperatures, very strong nucleophiles) can sometimes lead to substitution at the C2-methoxy position. This is due to the electron-withdrawing nature of the pyrimidine nitrogens activating both the C2 and C4 positions.[4][5]
Troubleshooting Guide: Common Experimental Issues
Scenario 1: My reaction is yielding a significant amount of the hydrolyzed byproduct, 2,5-dimethoxypyrimidin-4-one.
Causality: The C4 position on the pyrimidine ring is highly activated towards nucleophilic attack. Water, even in trace amounts, can act as a nucleophile to displace the chloride, leading to the formation of the corresponding pyrimidinone. This process is often accelerated by the base used to scavenge HCl produced during the primary reaction.
Troubleshooting Protocol:
-
Rigorous Drying of Reagents and Glassware:
-
Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use.
-
Use anhydrous solvents. Solvents from freshly opened bottles or those passed through a solvent purification system are recommended.
-
Dry any solid reagents (e.g., your nucleophile, base) under high vacuum before use.
-
-
Choice of Base:
-
Avoid strong aqueous bases like NaOH or KOH if possible.
-
Non-nucleophilic, hindered organic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are excellent choices as they are effective HCl scavengers but are too sterically hindered to act as nucleophiles.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, but they must be finely powdered and dried thoroughly. Their heterogeneous nature can sometimes slow down the hydrolysis reaction compared to a homogeneous base.
-
-
Inert Atmosphere:
-
Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize hydrolysis side products.
Scenario 2: I'm observing an unexpected peak in my mass spec that corresponds to M+16, suggesting N-oxide formation. Why is this happening?
Causality: The lone pairs on the pyrimidine ring's nitrogen atoms are susceptible to oxidation. This can be caused by explicit oxidizing agents or, more subtly, by certain reaction conditions.[2][6][7] For instance, some reagents might contain peroxide impurities, or prolonged heating in solvents like DMSO in the presence of air can lead to low levels of oxidation.
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Ensure your starting materials and reagents are pure and free from oxidizing contaminants. If using a reagent of questionable age or storage history, consider purification or purchasing a fresh bottle.
-
-
Solvent Choice:
-
While DMSO is a common solvent for SNAr reactions due to its polarity, consider using other anhydrous, aprotic polar solvents like DMF, NMP, or acetonitrile, which are less prone to promoting oxidation.
-
-
Reaction Conditions:
-
Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Ensure a robust inert atmosphere is maintained throughout the entire reaction, especially during heating.
-
Reaction Pathway: N-Oxide Formation
Caption: Undesired oxidation pathway leading to N-oxide.
Scenario 3: My amine nucleophile is not reacting, or the reaction is extremely sluggish.
Causality: The nucleophilicity of an amine is highly dependent on its basicity and steric hindrance. Weakly basic amines (e.g., anilines with strong electron-withdrawing groups) or sterically bulky amines may react slowly at lower temperatures. Additionally, if the HCl generated is not effectively scavenged, it will protonate the amine nucleophile, rendering it non-nucleophilic.
Troubleshooting Protocol:
-
Increase Reaction Temperature:
-
Gradually increase the reaction temperature. Microwave-assisted synthesis can often accelerate these reactions significantly, reducing overall reaction times.[8]
-
-
Optimize Base and Stoichiometry:
-
Ensure at least one equivalent of a suitable base (e.g., DIPEA, K₂CO₃) is present to neutralize the generated HCl. For weakly basic nucleophiles, using a slight excess of the base (1.2-1.5 equivalents) can be beneficial.
-
-
Solvent Effects:
-
The choice of solvent can dramatically influence reaction rates.[9] Polar aprotic solvents like DMF, DMSO, or NMP are generally superior for SNAr reactions as they solvate the cationic species but do not strongly hydrogen-bond with the nucleophile, thus preserving its reactivity.
-
-
Catalysis:
-
In some challenging cases, the addition of a catalyst can be effective. For example, palladium-catalyzed Buchwald-Hartwig amination can be an alternative synthetic route if direct SNAr fails, though it requires different reaction conditions.
-
Quantitative Impact of Reaction Conditions on Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Solvent | Toluene | Anhydrous DMF | Increased reaction rate |
| Temperature | 60 °C | 100 °C or 120 °C (Microwave) | Overcomes activation energy barrier |
| Base | 0.8 eq. TEA | 1.5 eq. DIPEA | Prevents nucleophile protonation |
| Atmosphere | Air | Nitrogen | Prevents hydrolysis and oxidation |
Reference Protocols
General Protocol for SNAr with an Amine Nucleophile
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Evacuate and backfill the flask with dry Nitrogen or Argon three times.
-
Add the amine nucleophile (1.1 eq.) followed by anhydrous DMF (or another suitable polar aprotic solvent) via syringe.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) dropwise to the stirring solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. connectsci.au [connectsci.au]
- 7. Pyrimidine N-Oxides: Syntheses, Structures, and Chemical Properties | Semantic Scholar [semanticscholar.org]
- 8. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting low reactivity of 4-Chloro-2,5-dimethoxypyrimidine
Welcome to the technical support center for 4-Chloro-2,5-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this versatile heterocyclic building block. We will explore the underlying chemical principles governing its reactivity and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.
Core Concepts: Understanding the Reactivity Profile
This compound (CAS: 370103-25-6) is a substituted pyrimidine featuring a chloro leaving group at the C4 position and two electron-donating methoxy groups at the C2 and C5 positions. While an essential scaffold in medicinal chemistry, its reactivity can be nuanced. The electron-donating nature of the methoxy groups increases the electron density of the pyrimidine ring. This effect deactivates the ring towards traditional nucleophilic aromatic substitution (SNAr) compared to pyrimidines bearing electron-withdrawing groups.[1] Consequently, successful reactions often necessitate carefully optimized conditions, particularly for challenging transformations like palladium-catalyzed cross-couplings.
Frequently Asked Questions & Troubleshooting Guides
Part 1: General Issues & Quality Control
Q1: My reaction is sluggish or fails completely. What are the primary reasons for the low reactivity of this compound?
A1: The reduced reactivity is fundamentally an electronic issue. The two methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) by resonance. They push electron density into the pyrimidine ring, making the carbon atom at the C4 position less electrophilic and therefore less susceptible to nucleophilic attack. This contrasts sharply with chloropyrimidines substituted with electron-withdrawing groups (e.g., -NO₂, -CN), which are significantly more reactive in SNAr reactions.[2] Overcoming this innate low reactivity requires forcing conditions or, more effectively, a switch to catalytic methods designed for unactivated aryl chlorides.
Q2: How can I verify the quality and integrity of my this compound starting material?
A2: Starting material quality is paramount. Before troubleshooting the reaction, verify your substrate.
-
Purity Assessment: Use Gas Chromatography-Mass Spectrometry (GC/MS) to confirm purity, which should ideally be >98%.[3]
-
Structural Confirmation:
-
¹H NMR: Confirm the structure via nuclear magnetic resonance. A typical spectrum in CDCl₃ will show three singlets: one for the aromatic proton around 8.45 ppm and two for the methoxy groups around 3.86 and 3.91 ppm.[3]
-
Melting Point: The reported melting point is in the range of 78-80°C.[3][4] A significant deviation could indicate impurities.
-
-
Stability and Storage: This compound can be sensitive to moisture and may slowly hydrolyze back to 2,5-dimethoxy-4-hydroxypyrimidine.[5] It is crucial to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] If hydrolysis is suspected, an acidic quench during workup should be avoided, as this can promote further decomposition.[6]
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q3: My SNAr reaction with an amine or alkoxide nucleophile is giving low yields. How can I drive the reaction to completion?
A3: To overcome the electronic deactivation by the methoxy groups, you must optimize several parameters. The general order of reactivity for leaving groups on a pyrimidine ring is typically C4/C6 > C2.[2]
-
Increase Temperature: These reactions often require significant thermal energy. Consider moving from refluxing THF or acetonitrile to higher boiling point polar aprotic solvents like DMF, DMAc, or DMSO, with temperatures ranging from 100°C to 150°C.
-
Microwave Irradiation: Microwave-assisted synthesis is highly effective for accelerating SNAr on heteroaromatics, often dramatically reducing reaction times from hours to minutes and improving yields.[7][8]
-
Use a Stronger Base: For amine nucleophiles, a base is often required to neutralize the HCl byproduct. For alcohol or thiol nucleophiles, a strong base is needed to generate the more potent alkoxide or thiolate nucleophile. If K₂CO₃ or Et₃N is ineffective, switch to a stronger base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or LHMDS.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are superior for SNAr as they solvate the cation of the base but not the nucleophile, increasing its effective nucleophilicity.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 370103-25-6 [chemicalbook.com]
- 4. This compound CAS#: 370103-25-6 [m.chemicalbook.com]
- 5. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-2,5-dimethoxypyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with 4-chloro-2,5-dimethoxypyrimidine. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.
Section 1: Understanding the Substrate and Core Challenges
FAQ 1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
This compound possesses a unique combination of electronic and steric factors that dictate its reactivity:
-
Electron-Rich Pyrimidine Ring: The two methoxy groups (-OCH₃) at the C2 and C5 positions are electron-donating. This increases the electron density of the pyrimidine ring, which can make the C4-Cl bond less reactive towards oxidative addition by a palladium catalyst compared to an unsubstituted chloropyrimidine.[1]
-
The Chlorine Leaving Group: While chlorine is a less reactive leaving group than bromine or iodine in palladium-catalyzed cross-coupling reactions (reactivity trend: I > Br > Cl), the electron-deficient nature of the pyrimidine ring still makes the C4-Cl bond susceptible to coupling.[2][3]
-
Potential for Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[4]
Logical Relationship: Substrate Properties and Reaction Outcomes
Caption: Key structural features of the substrate and their influence on reactivity.
Section 2: Catalyst System Selection and Optimization
This section provides guidance on selecting the optimal catalyst system for various cross-coupling reactions with this compound.
FAQ 2: Which palladium catalyst and ligand combination is a good starting point for Suzuki-Miyaura coupling with this substrate?
For Suzuki-Miyaura coupling of aryl chlorides, particularly electron-rich ones, a robust catalyst system is required to facilitate the challenging oxidative addition step.
Recommendation: A good starting point is a palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
| Component | Recommended Starting Point | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) species. |
| Ligand | XPhos or SPhos | Bulky, electron-rich phosphine ligands are highly effective for activating C-Cl bonds.[4] They promote the formation of the active monoligated palladium species and accelerate reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong inorganic bases are often effective in Suzuki couplings with heteroaryl chlorides.[4] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | The use of a protic co-solvent is common and can aid in dissolving the base and boronic acid.[1] |
Starting Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[4]
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[4]
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.[1]
FAQ 3: What catalyst system should I consider for Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand is critical for success.
Recommendation: Similar to Suzuki coupling, bulky biarylphosphine ligands are the go-to choice.
| Component | Recommended Starting Point | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and reliable palladium sources. |
| Ligand | Xantphos, XPhos, or RuPhos | These bulky, electron-rich ligands facilitate the catalytic cycle and are known to be effective for coupling with heteroaryl chlorides.[5] |
| Base | NaOt-Bu or LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine.[5][6] |
| Solvent | Toluene or THF (anhydrous) | Anhydrous solvents are critical to prevent catalyst deactivation and unwanted side reactions.[1] |
Starting Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., Xantphos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.5-2.5 equiv.) to a dry Schlenk tube.[5]
-
Add the anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.[5]
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).[5]
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[1]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.[5]
FAQ 4: How do I approach a Sonogashira coupling with this substrate?
The Sonogashira reaction is used to form C-C triple bonds with terminal alkynes.[7]
Recommendation: A classic palladium-phosphine catalyst with a copper(I) co-catalyst is the standard approach.
| Component | Recommended Starting Point | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | These are standard, effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira catalytic cycle.[8] |
| Base | Et₃N or DIPEA | An amine base is used to deprotonate the alkyne and act as a solvent. |
| Solvent | DMF or THF | Anhydrous, degassed solvents are recommended. |
Starting Experimental Protocol: Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 5 mol%).[4]
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[4]
-
Add the terminal alkyne (1.2 equiv.).
-
Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress.
Section 3: Troubleshooting Common Issues
Troubleshooting Guide: Low or No Yield
Low or no yield is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
FAQ 5: My Suzuki-Miyaura reaction is not working. What should I check first?
-
Catalyst Deactivation: Ensure all reagents and solvents are of high purity and properly degassed.[4] The nitrogen atoms in the pyrimidine ring can inhibit the catalyst.[4] Consider using a more robust catalyst system or a higher catalyst loading (e.g., 5 mol%).
-
Sub-optimal Reaction Temperature: The temperature must be high enough to promote oxidative addition but not so high as to cause decomposition. A temperature screen from 80 °C to 120 °C is recommended.[4] Microwave irradiation can sometimes improve yields.[4][9]
-
Inappropriate Base: The choice of base is crucial. For challenging Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4]
FAQ 6: I'm observing significant starting material decomposition in my Buchwald-Hartwig amination. What could be the cause?
-
Harsh Base: Strong bases like NaOt-Bu can be aggressive. Consider a milder base like K₂CO₃ or Cs₂CO₃, although this may require a higher reaction temperature.
-
High Temperature: Prolonged heating at high temperatures can lead to decomposition. Try lowering the temperature and extending the reaction time.
-
Ligand Choice: The ligand can influence catalyst stability. Some bulky biarylphosphine ligands can form highly stable palladium complexes, reducing the likelihood of catalyst decomposition that can lead to side reactions.
FAQ 7: My Sonogashira coupling is sluggish. How can I improve the reaction rate?
-
Copper Co-catalyst: Ensure the CuI is fresh and of high quality. The presence of oxides can inhibit the reaction.
-
Amine Base: The amine base is critical. Ensure it is dry and in sufficient excess.
-
Solvent: A polar aprotic solvent like DMF can often accelerate the reaction.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be advantageous, especially if the substrate is sensitive to copper. These often employ specific ligands and bases.
Section 4: Advanced Topics and Alternative Couplings
FAQ 8: Are there any other cross-coupling reactions I should consider for this substrate?
While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other cross-coupling reactions can be valuable:
-
Heck Coupling: For the formation of C-C bonds with alkenes.[10]
-
Stille Coupling: Utilizes organotin reagents. While effective, the toxicity of tin compounds is a significant drawback.
-
Negishi Coupling: Employs organozinc reagents and is known for its high functional group tolerance.
The choice of reaction will depend on the desired final product and the available coupling partners. The principles of catalyst selection, particularly the use of robust ligands for activating the C-Cl bond, will generally apply to these other transformations as well.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-2,5-dimethoxypyrimidine
Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 4-Chloro-2,5-dimethoxypyrimidine from your product mixture. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges.
Understanding the Challenge: The Properties of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. It presents as a light yellow crystalline solid with a melting point of 78-80°C[1]. The presence of the chlorine atom and methoxy groups on the pyrimidine ring influences its polarity and solubility, which are critical factors in designing an effective purification strategy.
A successful purification hinges on exploiting the differences in physical and chemical properties between your desired product and the unreacted this compound. This guide will walk you through the most common and effective techniques to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to remove this compound by a simple aqueous wash have failed. Why is this?
A1: this compound has limited water solubility. While pyrimidine itself has moderate water solubility due to hydrogen bonding, the chloro and dimethoxy substituents on this derivative increase its lipophilicity, making it more soluble in organic solvents. Therefore, a simple aqueous wash is often insufficient to remove it from an organic reaction mixture.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most effective methods for removing this unreacted starting material are:
-
Recrystallization: Ideal if your product is a solid and has a significantly different solubility profile than this compound in a chosen solvent.
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase, driven by a mobile phase.
-
Liquid-Liquid Extraction: Can be effective if there's a significant difference in the partition coefficients of your product and the starting material between two immiscible solvents.
Q3: How do I choose the best purification method for my specific product?
A3: The choice of method depends on the properties of your desired product:
| Product Property | Recommended Primary Method | Considerations |
| Solid | Recrystallization | Significant difference in solubility between your product and this compound is required. |
| Liquid or Oil | Column Chromatography | Effective for a wide range of products. Requires optimization of the solvent system. |
| Soluble in an immiscible solvent pair | Liquid-Liquid Extraction | Less common for this specific separation but can be useful for initial cleanup. |
Troubleshooting and In-Depth Guides
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle lies in dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities (including unreacted this compound) remain in the solvent.
Troubleshooting Common Recrystallization Issues:
-
Problem: My product and the starting material co-crystallize.
-
Cause: The solubility of your product and this compound are too similar in the chosen solvent.
-
Solution: You need to select a different solvent or a solvent mixture. The ideal solvent will have high solubility for both compounds at elevated temperatures but a significant difference in solubility at lower temperatures. A systematic solvent screening is recommended.
-
-
Problem: Oiling out instead of crystallization.
-
Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.
-
Solution: Try a lower-boiling point solvent. Alternatively, add a small amount of a "poor" solvent (one in which your compound is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection:
-
Place a small amount of your crude product mixture in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely when hot.
-
Allow the solutions to cool. The best solvent will yield a good crop of crystals.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Diagram of the Recrystallization Workflow:
Caption: A step-by-step workflow for the purification of a solid product via recrystallization.
Method 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their polarity. A solvent (the mobile phase) flows through a column containing a solid adsorbent (the stationary phase, typically silica gel). Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation.
Troubleshooting Common Column Chromatography Issues:
-
Problem: Poor separation between my product and this compound.
-
Cause: The polarity of the solvent system (mobile phase) is not optimized.
-
Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give a good separation of spots, with the desired product having an Rf value between 0.2 and 0.4. If the spots are too close, try a less polar solvent system or a different combination of solvents. Common solvent systems for pyrimidine derivatives include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
-
-
Problem: The compound is stuck on the column.
-
Cause: The solvent system is not polar enough to elute your compound.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and slowly increase the proportion of the more polar solvent.
-
Step-by-Step Protocol for Flash Column Chromatography:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Select the solvent system that provides the best separation.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.
-
Carefully add the sample to the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and apply pressure (e.g., with a pump or air line) to maintain a steady flow.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Diagram of the Column Chromatography Decision Process:
Caption: A decision tree for optimizing solvent conditions for column chromatography using TLC.
References
Validation & Comparative
A Senior Application Scientist's Guide to NMR Analysis of 4-Chloro-2,5-dimethoxypyrimidine and its Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrimidine scaffolds are indispensable building blocks. Among them, 4-Chloro-2,5-dimethoxypyrimidine stands out as a versatile intermediate, prized for its reactive C4 position, which is primed for nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a diverse array of functional groups, enabling the synthesis of novel compounds with tailored biological activities and material properties.
The success of these synthetic endeavors hinges on the precise and unambiguous characterization of the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analysis, is the cornerstone of this characterization process. It provides a detailed roadmap of the molecular structure, allowing chemists to confirm the successful displacement of the chloro group, verify the identity of the newly introduced substituent, and ensure the overall integrity of the pyrimidine core.
This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of this compound and its derivatives. Moving beyond a simple recitation of data, we will explore the underlying principles that govern the observed chemical shifts and coupling patterns, offering insights into how the electronic environment of the pyrimidine ring is altered by substitution. This approach is designed to empower researchers to not only interpret their spectra with confidence but also to predict the spectral features of novel derivatives.
Part 1: NMR Fingerprint of the Starting Material: this compound
A thorough understanding of the starting material's NMR spectrum is the baseline for all subsequent analysis. The structure of this compound is relatively simple, leading to a clean and highly informative NMR profile.
¹H NMR Spectrum Analysis:
The proton NMR spectrum is characterized by three distinct singlets, reflecting the molecule's symmetry and lack of proton-proton coupling.
-
H-6 Proton: The lone proton on the pyrimidine ring, H-6, is significantly deshielded by the adjacent electronegative nitrogen atom and the chloro group at C4. This results in its resonance appearing far downfield.
-
Methoxy Protons (-OCH₃): The two methoxy groups are in different electronic environments. The C2-OCH₃ group is flanked by two nitrogen atoms, while the C5-OCH₃ group is adjacent to a carbon (C6) and the chloro-substituted carbon (C4). This differentiation leads to two separate singlets.
¹³C NMR Spectrum Analysis:
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the molecule.
-
Pyrimidine Ring Carbons (C2, C4, C5, C6): These carbons resonate in the aromatic region. The carbon bearing the chloro group (C4) and those bonded to nitrogen (C2, C6) are typically found at the lower field end of this region. The specific chemical shifts are dictated by the combined inductive and resonance effects of the chloro and methoxy substituents.
-
Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups appear in the upfield region, with their distinct chemical shifts again reflecting their different positions on the pyrimidine ring.
Table 1: Experimental NMR Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-6 | 8.446 (s, 1H) | - |
| C6 | - | 143.90 |
| C5-OCH₃ | 3.909 (s, 3H) | 57.42 |
| C5 | - | 145.09 |
| C4-Cl | - | 149.67 |
| C2-OCH₃ | 3.860 (s, 3H) | 55.11 |
| C2 | - | 158.28 |
Data sourced from ChemicalBook.
Part 2: The SNAr Reaction and its NMR-Monitored Progression
The primary reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, exacerbated by the two ring nitrogens, facilitates the attack of nucleophiles at the carbon-bearing halogen. This reaction is highly regioselective, with substitution occurring almost exclusively at the C4 position.[1]
The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is a key factor influencing the reaction rate.[1]
Caption: Generalized workflow for SNAr mechanism.
¹H NMR spectroscopy is a powerful tool for real-time monitoring of this reaction. By taking aliquots from the reaction mixture at various time points, one can track the disappearance of the characteristic H-6 singlet of the starting material (at ~8.45 ppm) and the concurrent appearance of a new singlet for the H-6 proton of the product, which will be shifted upfield or downfield depending on the electronic nature of the incoming nucleophile.
Part 3: Comparative NMR Analysis of Reaction Products
The substitution of the C4-chloro group with a new functional group induces predictable changes in the NMR spectra. The magnitude and direction of these changes provide crucial evidence for the success of the reaction and the structure of the product.
Case Study 1: Substitution with N-Nucleophiles (e.g., Amines)
Reaction with primary or secondary amines is a common transformation. The introduction of a nitrogen-based substituent at C4, which is a strong electron-donating group through resonance, causes significant and characteristic upfield shifts in the chemical shifts of nearby protons and carbons.
Expected Spectral Changes:
-
¹H NMR: The H-6 proton signal will experience a notable upfield shift due to the electron-donating nature of the amino group. New signals corresponding to the protons on the amine substituent will also appear.
-
¹³C NMR: The most dramatic change will be a significant upfield shift of the C4 signal, as the carbon is no longer bonded to the electronegative chlorine and is now attached to the electron-donating nitrogen. The C5 and C6 signals will also be shifted upfield, but to a lesser extent.
Table 2: Predicted NMR Data Comparison: Chloro vs. Amino Substitution
| Assignment | 4-Chloro (ppm) | 4-Amino (Predicted, ppm) | Δδ (ppm) | Rationale |
| ¹H-NMR | ||||
| H-6 | ~8.45 | ~7.8 - 8.1 | Upfield | Electron-donating effect of -NH₂ |
| ¹³C-NMR | ||||
| C6 | ~143.9 | ~140 - 142 | Upfield | Increased electron density on the ring |
| C5 | ~145.1 | ~138 - 142 | Upfield | Mesomeric donation from -NH₂ |
| C4 | ~149.7 | ~155 - 158 | Downfield | C-N bond vs C-Cl, but dominated by resonance |
| C2 | ~158.3 | ~157 - 159 | Minor Shift | Distant from the site of substitution |
(Note: Predicted values are based on general substituent effects on heterocyclic systems. The C4 signal prediction is complex; while losing the inductive effect of Cl causes an upfield shift, the direct attachment to N in an aromatic system can sometimes result in a downfield shift relative to the chloro-analogue. The key diagnostic is the large shift change).
Case Study 2: Substitution with O-Nucleophiles (e.g., Alkoxides/Phenoxides)
When an oxygen nucleophile, such as a methoxide or phenoxide, displaces the chloride, the resulting ether product also shows characteristic spectral changes. Oxygen is less electron-donating than nitrogen, so the upfield shifts are generally less pronounced.
Expected Spectral Changes:
-
¹H NMR: The H-6 proton will shift upfield, but less dramatically than in the amino-substituted case. New signals for the alkoxy or aryloxy protons will be visible.
-
¹³C NMR: The C4 carbon will experience a significant upfield shift. The other ring carbons will also be affected, reflecting the electron-donating character of the new oxygen substituent.
Table 3: Predicted NMR Data Comparison: Chloro vs. Alkoxy Substitution
| Assignment | 4-Chloro (ppm) | 4-Alkoxy (Predicted, ppm) | Δδ (ppm) | Rationale |
| ¹H-NMR | ||||
| H-6 | ~8.45 | ~8.1 - 8.3 | Upfield | Weaker electron-donating effect of -OR |
| ¹³C-NMR | ||||
| C6 | ~143.9 | ~142 - 143 | Upfield | Moderate increase in electron density |
| C5 | ~145.1 | ~142 - 144 | Upfield | Mesomeric donation from -OR |
| C4 | ~149.7 | ~160 - 165 | Downfield | C-O bond in an electron-deficient ring system |
| C2 | ~158.3 | ~158 - 160 | Minor Shift | Distant from the site of substitution |
Part 4: Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.
Protocol 1: General Procedure for SNAr of this compound
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, NMP, or THF).
-
Nucleophile Addition: Add the desired nucleophile (1.1 - 1.5 eq.). If the nucleophile is an amine, it can often be added directly. If it is an alcohol or thiol, a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU; 1.2 - 2.0 eq.) is typically required to generate the corresponding alkoxide or thiolate in situ.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C), depending on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction's progress by TLC or by taking small aliquots for ¹H NMR analysis.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench appropriately (e.g., with water or a saturated NH₄Cl solution), and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation to obtain the pure substituted pyrimidine.
Protocol 2: NMR Sample Preparation
A meticulously prepared sample is the prerequisite for a high-resolution spectrum.
-
Sample Quantity: Weigh 5-10 mg of the purified product for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4][5]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical; it must completely dissolve the sample without reacting with it.[4]
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Referencing: The solvent signal is typically used as a secondary reference. For highly accurate work, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although this is often omitted in routine analysis.[7]
Caption: Standard workflow for NMR sample preparation and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a distinct set of signals that serve as a reliable starting point for reaction analysis. Nucleophilic substitution at the C4 position leads to predictable and diagnostic shifts in these signals, particularly for the H-6 proton and the C4, C5, and C6 carbons of the pyrimidine ring. By comparing the spectra of the reaction product with that of the starting material, and by understanding the electronic effects of the newly introduced substituent, researchers can confidently confirm the outcome of their synthetic efforts. This guide provides the foundational knowledge and practical protocols to effectively utilize NMR spectroscopy as a primary tool in the exploration of pyrimidine chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. sites.bu.edu [sites.bu.edu]
- 7. organomation.com [organomation.com]
A Comparative Guide to Purity Assessment of 4-Chloro-2,5-dimethoxypyrimidine: A GC-MS Perspective
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development and manufacturing, the purity of each starting material and intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a key intermediate such as 4-Chloro-2,5-dimethoxypyrimidine, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high purity is paramount. The presence of impurities, even at trace levels, can lead to unwanted side reactions, reduce the yield of the final API, and introduce potentially toxic components into the drug product.[1][2]
This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the causality behind experimental choices, compare its performance against orthogonal techniques like High-Performance Liquid Chromatography (HPLC), and provide the detailed protocols necessary for implementation in a regulated research or quality control environment.
The Rationale for GC-MS in Analyzing this compound
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a substituted pyrimidine with a molecular weight of 174.59 g/mol . Its structure suggests sufficient volatility and thermal stability to be amenable to GC analysis. The coupling of Gas Chromatography with Mass Spectrometry provides a powerful two-dimensional analytical system.
-
Gas Chromatography (GC): This component offers high-efficiency separation of volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] This is ideal for separating the main this compound peak from closely related structural analogues, residual solvents, or synthetic by-products.
-
Mass Spectrometry (MS): This detector provides unparalleled specificity. As separated components elute from the GC column, they are ionized (typically by Electron Ionization - EI), and the resulting charged fragments are sorted by their mass-to-charge (m/z) ratio. This produces a unique mass spectrum, or "chemical fingerprint," for each compound. This is invaluable for the unambiguous identification of unknown impurities, a significant advantage over non-specific detectors like Flame Ionization Detectors (FID).[2] A prior analysis of this specific compound by GC-MS confirmed its suitability, showing characteristic molecular ion peaks (M+) at m/z 174 and 176, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4]
Proposed GC-MS Method for Purity Assessment
This section details a comprehensive, self-validating protocol for the purity analysis of this compound. The method is designed for robustness and aligns with the principles outlined in pharmacopeial guidelines such as USP General Chapter <621> on Chromatography.[5][6]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as Dichloromethane or Ethyl Acetate, to achieve a final concentration of ~1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
2. Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Scientist's Note: A DB-5ms or equivalent is an excellent starting point for impurity profiling. Its low-bleed characteristics are ideal for MS applications, and its versatile selectivity is suitable for a wide range of semi-polar compounds like the target analyte.[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/Splitless injector, operated in split mode.
-
Temperature: 250 °C.
-
Split Ratio: 50:1 (can be adjusted to avoid column overloading).
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Scientist's Note: The initial hold ensures sharp peaks for volatile impurities. The temperature ramp facilitates the elution of less volatile compounds, ensuring a comprehensive impurity profile is captured within a reasonable run time.[8]
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Detector Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 40 - 400.
-
3. System Suitability Test (SST): Before sample analysis, inject a standard solution to verify system performance. The system is deemed suitable for use if the following criteria are met, as per ICH and USP guidelines.[9][10]
-
Peak Symmetry (Tailing Factor): The main peak for this compound should have a tailing factor between 0.8 and 1.5.
-
Precision/Repeatability: Six replicate injections of the standard solution should exhibit a Relative Standard Deviation (RSD) of ≤ 2.0% for the peak area.
4. Data Analysis:
-
The purity is typically assessed by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Identify impurities by comparing their mass spectra against a reference library (e.g., NIST). Pay close attention to the characteristic chlorine isotope pattern for any chlorine-containing impurities.
Visualizing the GC-MS Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. This compound | 370103-25-6 [chemicalbook.com]
- 5. usp.org [usp.org]
- 6. Chromatography [usp.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 4-Chloro-2,5-dimethoxypyrimidine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution
Introduction
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active molecules.[1] The functionalization of the pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategies in drug discovery. Chlorinated pyrimidines serve as versatile precursors, allowing for the introduction of a wide array of substituents.
This guide provides an in-depth comparison of the reactivity of two key pyrimidine building blocks: 4-Chloro-2,5-dimethoxypyrimidine and the widely-used 2,4-Dichloropyrimidine . We will dissect their structural and electronic properties to explain the observed differences in reactivity, provide supporting experimental data and protocols, and offer guidance for selecting the appropriate substrate for specific synthetic goals.
Part 1: Structural and Electronic Analysis
The reactivity of a substituted pyrimidine in SNAr reactions is fundamentally governed by the electronic nature of the ring and its substituents. The electron-deficient character of the pyrimidine ring, caused by the two electronegative nitrogen atoms, is what makes it susceptible to attack by nucleophiles.[2] This effect is further modulated by the substituents present.
2,4-Dichloropyrimidine: This molecule is characterized by two electron-withdrawing chlorine atoms at the C2 and C4 positions. These halogens significantly increase the electrophilicity of the pyrimidine ring, activating it for nucleophilic attack. The key feature of this molecule is the differential reactivity of the two chlorine atoms, with the C4 position being markedly more susceptible to substitution than the C2 position.[3][4][5] This regioselectivity is attributed to the greater ability of the para-nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C4.
This compound: In this derivative, the C4 position retains the chloro leaving group, but the C2 and C5 positions are occupied by electron-donating methoxy groups. Methoxy groups exert a dual electronic effect: they are inductively electron-withdrawing (-I effect) due to the oxygen's electronegativity but are strongly electron-donating through resonance (+M effect) by lending a lone pair to the aromatic system. In aromatic systems, the resonance effect is typically dominant.
-
2-Methoxy Group: Donates electron density directly into the pyrimidine ring, making it less electron-deficient and thus deactivating it towards nucleophilic attack compared to a system with a chlorine at C2.
-
5-Methoxy Group: Also donates electron density into the ring system, further reducing the overall electrophilicity of the C4 position.
The net result is that the pyrimidine core of this compound is significantly more electron-rich than that of 2,4-dichloropyrimidine, leading to a predictable decrease in its reactivity towards nucleophiles.
Caption: Structural and electronic comparison of the two pyrimidine derivatives.
Part 2: Comparative Reactivity and Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. A more electrophilic aromatic ring lowers the activation energy for this step, leading to a faster reaction.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Reactivity of 2,4-Dichloropyrimidine: This substrate is highly valued for its predictable, sequential reactivity.
-
First Substitution (C4): Nucleophilic attack occurs preferentially at the C4 position. This reaction can often be carried out under relatively mild conditions. A wide range of nucleophiles, including amines, alkoxides, and thiols, can be employed.[6]
-
Second Substitution (C2): The introduction of the first nucleophile, especially an electron-donating one like an amino group, deactivates the ring.[7] Consequently, the displacement of the second chlorine at the C2 position requires significantly harsher reaction conditions, such as higher temperatures, stronger bases, or microwave irradiation.[7] This reactivity difference is a powerful synthetic tool, allowing for the stepwise introduction of two different nucleophiles.
Reactivity of this compound: Substitution occurs exclusively at the C4 position, as the methoxy groups at C2 and C5 are not viable leaving groups under typical SNAr conditions. The primary difference lies in the rate of reaction. Due to the electron-donating nature of the two methoxy groups, the pyrimidine ring is less electrophilic. As a result, reactions on this substrate generally require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to the first substitution on 2,4-dichloropyrimidine.
Part 3: Quantitative Data and Experimental Protocols
The following table summarizes typical reaction conditions and outcomes, illustrating the reactivity differences.
| Substrate | Nucleophile | Conditions | Product(s) | Yield | Comments | Reference |
| 2,4-Dichloropyrimidine | Aniline (1 eq.) | Et3N, THF, rt, 2h | 4-Anilino-2-chloropyrimidine | ~85-95% | Highly regioselective for C4. Reaction is typically fast at room temperature. | [6] |
| 2,4-Dichloropyrimidine | Morpholine (1 eq.) | K2CO3, DMF, 25°C | 4-Morpholino-2-chloropyrimidine | High | Selective C4 substitution. | [8] |
| 4-Anilino-2-chloropyrimidine | Benzylamine | 150°C, neat | 4-Anilino-2-(benzylamino)pyrimidine | Moderate | Harsher conditions needed for the second substitution at C2. | [7] |
| This compound | Triethylamine | Toluene, 80°C, 1.5h | 2,5-Dimethoxy-4-(triethylamino)pyrimidinium chloride | 72% | Requires elevated temperatures for successful substitution. | [9] |
Experimental Protocol 1: Regioselective Monosubstitution of 2,4-Dichloropyrimidine
Objective: To synthesize 4-amino-2-chloropyrimidine derivatives selectively at the C4 position.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq.)
-
Primary/Secondary Amine (1.1 eq.)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 eq.)
-
n-Butanol (nBuOH) or Tetrahydrofuran (THF) as solvent
Procedure:
-
To a solution of 2,4-dichloropyrimidine in n-butanol, add the amine nucleophile.
-
Add DIPEA to the mixture and stir at room temperature. Using nBuOH/DIPEA as the reaction system can often yield a single product with substitution exclusively at the 4th position.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford the pure 4-substituted-2-chloropyrimidine.
Causality: The choice of a non-polar solvent and a hindered base like DIPEA at room temperature minimizes side reactions and favors the kinetically preferred attack at the C4 position. The introduction of the first amino group deactivates the ring, preventing significant formation of the disubstituted product under these mild conditions.
Experimental Protocol 2: Substitution on this compound
Objective: To synthesize 4-substituted-2,5-dimethoxypyrimidine.
Materials:
-
This compound (1.0 eq.)
-
Nucleophile (e.g., amine, alkoxide) (1.2 eq.)
-
Base (e.g., K2CO3, NaH, or organic base as needed)
-
Dimethylformamide (DMF) or Toluene as solvent
Procedure:
-
Dissolve this compound in the chosen solvent (e.g., Toluene).
-
Add the nucleophile and the appropriate base. For instance, in the synthesis from its precursor, triethylamine is used as a base and also acts as the nucleophile.[9]
-
Heat the reaction mixture to 80-100°C. The elevated temperature is necessary to overcome the higher activation energy resulting from the deactivated ring system.
-
Monitor the reaction by TLC. The reaction may require several hours to overnight for completion.
-
After cooling to room temperature, perform an aqueous workup. For example, the mixture can be poured into ice water and the pH adjusted.[9]
-
Extract the product with an organic solvent (e.g., toluene, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality: The electron-rich nature of the 2,5-dimethoxypyrimidine ring requires thermal energy to facilitate the rate-determining nucleophilic attack. Solvents like DMF or Toluene are suitable for these higher temperatures.
Caption: A typical experimental workflow for SNAr reactions on chloropyrimidines.
Conclusion and Recommendations
The reactivity of this compound and 2,4-dichloropyrimidine in nucleophilic aromatic substitution is dictated by fundamental principles of electronics.
-
2,4-Dichloropyrimidine is the more reactive substrate due to the strong electron-withdrawing effects of two chlorine atoms. Its key advantage is the tunable, sequential reactivity at the C4 and C2 positions, making it an ideal starting material for building complex, differentially disubstituted pyrimidines.
-
This compound is significantly less reactive. The electron-donating methoxy groups deactivate the ring, necessitating more forcing reaction conditions to achieve substitution at the C4 position. This substrate is best chosen when the synthetic goal is to install a single substituent at C4 onto an electron-rich pyrimidine core , which may be desirable for modulating the electronic properties of the final molecule.
For researchers in drug development, understanding these differences is crucial for efficient reaction design. If a di-functionalized scaffold is the target, 2,4-dichloropyrimidine is the logical and field-proven choice. If the final molecule requires the electron-donating features of methoxy groups at C2 and C5, then one must be prepared to employ more vigorous conditions to functionalize the C4 position of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 370103-25-6 [chemicalbook.com]
A Senior Application Scientist's Guide to Reaction Monitoring: HPLC Analysis of 4-Chloro-2,5-dimethoxypyrimidine Synthesis
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous monitoring of chemical reactions is not just a matter of procedural compliance; it is the very bedrock of efficiency, yield optimization, and, ultimately, the timely delivery of life-altering therapeutics. The synthesis of 4-Chloro-2,5-dimethoxypyrimidine, a crucial building block in the creation of various pharmaceutical agents, serves as an exemplary case for a deep dive into the analytical techniques that empower chemists to navigate the intricate pathways of organic synthesis. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other prevalent analytical methods for monitoring the synthesis of this key intermediate. The insights and experimental data presented herein are curated to provide a robust framework for selecting the most appropriate analytical tool for your specific laboratory needs.
The Synthetic Pathway: A Brief Overview
The synthesis of this compound typically involves the chlorination of 2,5-dimethoxy-4-hydroxypyrimidine. A common method employs a chlorinating agent such as phosphoryl chloride (POCl₃) in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.[1] Understanding the consumption of the starting material, the formation of the desired product, and the potential emergence of side-products is paramount for reaction control and optimization.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC stands as a premier technique for the quantitative analysis of reaction mixtures, offering high resolution, sensitivity, and reproducibility.[2] For the analysis of the this compound synthesis, a reversed-phase HPLC method is the most suitable approach.
The Rationale Behind the HPLC Method Design
The choice of a reversed-phase C18 column is predicated on the non-polar nature of the analyte and starting material. The methoxy and chloro functional groups impart a degree of hydrophobicity that allows for effective retention and separation on the C18 stationary phase. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient to elute the components from the column. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. The addition of a small amount of acid, such as phosphoric or formic acid, can help to sharpen peaks by suppressing the ionization of any residual silanol groups on the column packing.[3]
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode array detector (DAD) or UV-Vis detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Caption: Workflow for HPLC monitoring of the this compound synthesis.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, other techniques offer complementary advantages and may be more suitable for specific analytical needs.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Tool
TLC is an indispensable technique for rapid, qualitative monitoring of reaction progress.[4] Its simplicity, low cost, and speed make it ideal for quickly assessing the presence of starting material and the formation of the product.
Experimental Protocol: TLC Analysis
-
TLC Plate: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The optimal ratio should be determined empirically to achieve good separation (Rf values between 0.2 and 0.8).
-
Sample Application: Spot a dilute solution of the reaction mixture onto the TLC plate.
-
Visualization:
-
UV Light (254 nm): Aromatic compounds like pyrimidine derivatives will appear as dark spots on a fluorescent background.[5][6]
-
Iodine Chamber: Unsaturated and aromatic compounds will develop as brown spots.[7][8]
-
Potassium Permanganate Stain: Can be used to visualize compounds that are susceptible to oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Structural Elucidation
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and thermally stable compounds. Given that this compound is a crystalline solid with a defined melting point, it is likely to be sufficiently volatile for GC analysis.[1] The mass spectrometer provides invaluable structural information, aiding in the confident identification of the product and any volatile impurities.[1]
Experimental Protocol: GC-MS Analysis
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Injection: A split/splitless injector is typically used.
-
MS Detector: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns. The characteristic isotopic pattern of chlorine (M+ and M+2 peaks in a roughly 3:1 ratio) would be a key diagnostic feature in the mass spectrum of this compound.[1][9]
Head-to-Head Comparison: HPLC vs. TLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analysis Type | Quantitative and Qualitative | Primarily Qualitative | Quantitative and Qualitative |
| Resolution | High | Low to Moderate | Very High |
| Sensitivity | High | Low | Very High |
| Speed | Moderate (10-20 min per sample) | Fast (5-15 min) | Moderate to Fast (10-30 min per sample) |
| Cost per Sample | Moderate | Low | High |
| Instrumentation Cost | High | Low | Very High |
| Sample Requirements | Soluble in mobile phase | Soluble in a volatile solvent | Volatile and thermally stable |
| Structural Information | Limited (retention time, UV spectrum) | Limited (Rf value, color with stains) | Rich (retention time, mass spectrum, fragmentation pattern) |
| Best For | Accurate quantification of reaction progress, purity assessment. | Rapid, frequent checks of reaction completion, screening of reaction conditions. | Identification of unknown volatile impurities, confirmation of product identity. |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for monitoring the synthesis of this compound is not a one-size-fits-all decision. For robust, quantitative data on reaction kinetics and product purity, HPLC is the gold standard . Its high reproducibility and accuracy are indispensable for process development and quality control in a pharmaceutical setting.
TLC serves as an invaluable, complementary tool for quick, on-the-fly assessments of the reaction's progress. Its low cost and simplicity make it an essential part of any organic chemist's toolkit for initial screening and optimization.
GC-MS offers unparalleled sensitivity and structural elucidation capabilities for volatile components. It is the method of choice when the identification of unknown byproducts is critical or when a higher level of confidence in the product's identity is required.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive understanding of the chemical transformation. For routine monitoring where quantification is key, a validated HPLC method is the most reliable and efficient choice for the discerning researcher and drug development professional.
References
- 1. This compound | 370103-25-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity Screening of Compounds Derived from 4-Chloro-2,5-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] Strategic modifications of this heterocyclic ring can significantly alter its pharmacological properties, leading to the development of potent therapeutic agents.[2][3] This guide focuses on derivatives of 4-Chloro-2,5-dimethoxypyrimidine, a versatile starting material for generating a diverse library of compounds with potential anticancer, antimicrobial, and enzyme-inhibitory activities.
As a senior application scientist, my goal is to provide a comprehensive, in-depth technical guide that not only presents comparative data but also delves into the causality behind experimental choices. This guide is structured to provide a logical flow from the synthesis of derivatives to their biological evaluation, complete with detailed experimental protocols and visual aids to enhance understanding.
The Strategic Importance of the this compound Scaffold
The this compound scaffold is an attractive starting point for medicinal chemistry campaigns for several key reasons:
-
Reactive Handle: The chlorine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alcohols, leading to diverse libraries of compounds.
-
Modulation of Physicochemical Properties: The two methoxy groups at the 2- and 5-positions influence the electron density of the pyrimidine ring and contribute to the overall lipophilicity and solubility of the derivatives. These properties are critical for drug-likeness and can be fine-tuned through further chemical modifications.
-
Potential for Targeted Interactions: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while substituents at the 4- and 5-positions can be designed to form specific interactions with biological targets such as enzymes and receptors.
Synthesis of Derivatives from this compound
The primary route for derivatization of this compound involves the nucleophilic aromatic substitution (SNAr) of the C4-chloro group. This reaction is typically carried out in the presence of a base and a suitable solvent.
References
- 1. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 4-Chloro-2,5-dimethoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Significance of 4-Chloro-2,5-dimethoxypyrimidine Derivatives in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, forming the core of many biologically active molecules, including nucleobases.[1] Specifically, substituted pyrimidines are integral to a vast array of pharmaceuticals, from anticancer agents to antivirals.[2] The title compound, this compound, and its derivatives are of particular interest as versatile intermediates in the synthesis of complex molecules. The strategic placement of chloro and methoxy groups on the pyrimidine ring offers multiple reaction sites for further functionalization, enabling the creation of diverse chemical libraries for drug discovery.[3]
The precise three-dimensional arrangement of atoms in these molecules, which can be unambiguously determined by single-crystal X-ray diffraction, is paramount.[4] This structural information is critical for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding the rational design of more potent and selective drug candidates.[5]
From Synthesis to Single Crystal: An Experimental Workflow
Achieving a high-quality crystal structure begins with the synthesis of the target compound and culminates in the diffraction experiment. The following sections detail the essential protocols.
Part 1: Synthesis of the Parent Compound: this compound
The synthesis of this compound is a foundational step. A reliable method involves the chlorination of the corresponding hydroxypyrimidine.
Experimental Protocol:
-
Reaction Setup: Suspend 15.6 g (0.1 mol) of 2,5-dimethoxy-4-hydroxypyrimidine in 25 g of toluene in a reaction flask.
-
Chlorination: To this suspension, add 46.0 g of phosphoryl chloride (POCl₃). Heat the mixture to 80°C.
-
Base Addition: Slowly add 20.2 g of triethylamine dropwise over 1 hour. Maintain the temperature at 80°C and continue stirring for an additional 30 minutes. The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the chlorinated product.
-
Workup: After the reaction is complete, pour the mixture into 600 g of ice water and stir for 12 hours. This step quenches any remaining phosphoryl chloride.
-
pH Adjustment and Extraction: Adjust the pH of the aqueous solution to 5 using a sodium hydroxide solution. Separate the toluene phase. Extract the aqueous phase three times with 50 mL of toluene for each extraction to maximize the recovery of the organic product.
-
Isolation: Combine the toluene extracts and concentrate them to dryness to yield this compound as light yellow crystals.[6]
The purity of the synthesized compound should be confirmed by techniques such as NMR and GC/MS before proceeding to crystallization.[6]
Part 2: The Art of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the quality of the diffraction data and the resulting structure. For small organic molecules like pyrimidine derivatives, slow evaporation or vapor diffusion are common and effective techniques.
Experimental Protocol (Slow Evaporation):
-
Solvent Selection: Dissolve a small amount of the purified this compound derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a saturated or near-saturated solution. The ideal solvent is one in which the compound is moderately soluble.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the compound will increase, leading to the formation of single crystals.
Part 3: X-ray Diffraction Data Collection and Structure Solution
Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.
Experimental Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (around 100 K) on the diffractometer. The low temperature minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[7]
-
Structure Solution and Refinement: The collected diffraction data is then processed. The positions of the atoms in the crystal lattice are determined from the diffraction pattern, leading to an initial electron density map. This model is then refined to best fit the experimental data, resulting in the final, precise three-dimensional structure of the molecule.
The following diagram illustrates the comprehensive workflow from synthesis to final structure.
Comparative Analysis: A Case Study of a Substituted Chloromethoxypyrimidine
While a crystal structure for this compound is not publicly available, an analysis of the closely related 4,6-Dichloro-5-methoxypyrimidine provides invaluable insights into the structural characteristics of this class of compounds.[8]
The molecule is nearly planar, with the exception of the methoxy group's carbon atom.[2][8] In the crystal lattice, the molecules are held together by short Cl⋯N intermolecular contacts, creating a three-dimensional framework.[2][8] This type of non-covalent interaction is crucial for the stability of the crystal packing and can influence the physicochemical properties of the solid, such as solubility and melting point.
Table 1: Crystallographic Data for 4,6-Dichloro-5-methoxypyrimidine
| Parameter | Value | Reference |
| Chemical Formula | C₅H₄Cl₂N₂O | [8] |
| Molecular Weight | 179.00 | [8] |
| Crystal System | Orthorhombic | [8] |
| Space Group | Pnma | [8] |
| a (Å) | 13.6545 (19) | [8] |
| b (Å) | 3.9290 (6) | [8] |
| c (Å) | 13.0275 (18) | [8] |
| V (ų) | 698.91 (17) | [8] |
| Z | 4 | [8] |
| Temperature (K) | 100 | [8] |
X-ray Crystallography vs. Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a combination of analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the chemical structure of a molecule in solution, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[3] However, it does not provide information about the three-dimensional arrangement of molecules in the solid state or intermolecular interactions.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.[3] It is a highly sensitive technique for confirming the identity of a synthesized product but offers no insight into its 3D structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] It can confirm the presence of key bonds (e.g., C-Cl, C-O, C=N) but does not provide detailed structural information.
The choice of analytical technique is guided by the specific information required by the researcher. The following diagram outlines a logical approach to selecting the appropriate method.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Crystal Structure of Chlorido-Bridged Binuclear Copper(I) Complexes with Carbodithioate-Type Ligands [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Navigating the Labyrinth of Early Drug Discovery: A Comparative Guide to In Silico ADMET Prediction for Novel Pyrimidine Derivatives
In the relentless pursuit of novel therapeutics, the early identification of candidates with promising pharmacological profiles is paramount. The adage "fail early, fail cheap" resonates deeply within the drug discovery pipeline, where late-stage failures due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can lead to staggering financial losses and wasted resources. For researchers synthesizing novel molecules from scaffolds like 4-Chloro-2,5-dimethoxypyrimidine, a versatile building block for a diverse range of biologically active compounds, the ability to predict ADMET profiles in silico is not just an advantage—it is a necessity.
This guide provides a comparative analysis of leading in silico ADMET prediction tools, offering a blend of theoretical underpinnings and practical, field-proven insights. We will navigate the causal logic behind selecting the right tool for your research, present a detailed experimental workflow for predicting the ADMET profile of a hypothetical molecule derived from this compound, and ground our claims in authoritative references. Our goal is to empower researchers, scientists, and drug development professionals to make informed decisions, streamline their discovery efforts, and ultimately, increase the probability of success for their synthesized molecules.
The Critical Role of Early ADMET Assessment
The physicochemical and pharmacokinetic properties of a drug candidate are as crucial as its efficacy.[1][2] A molecule with exceptional target affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, fails to reach its site of action, or exhibits unforeseen toxicity. Traditional experimental ADMET screening, while essential, is often resource-intensive and not feasible for large numbers of initial hits. In silico ADMET prediction has emerged as a powerful and cost-effective strategy to triage and prioritize compounds at the earliest stages of discovery, long before a single milligram is synthesized.[3] By leveraging computational models, researchers can identify potential liabilities and guide the design of molecules with more favorable drug-like properties.[3]
A Comparative Overview of In Silico ADMET Prediction Tools
The landscape of in silico ADMET prediction is diverse, encompassing a range of open-source web servers and sophisticated commercial software. The choice of tool often depends on the specific needs of the project, budget constraints, and the level of in-house computational expertise. Here, we compare four popular platforms: two freely accessible web servers, SwissADME and pkCSM , and two leading commercial packages, ADMET Predictor® (Simulations Plus) and ACD/Percepta (ACD/Labs) .
Data Presentation: A Head-to-Head Comparison
| Feature | SwissADME | pkCSM | ADMET Predictor® (Simulations Plus) | ACD/Percepta (ACD/Labs) |
| Accessibility | Free web server | Free web server | Commercial software | Commercial software |
| User Interface | Intuitive, graphical | Simple, text-based input | Comprehensive, feature-rich | Modular, integrated platform |
| Input Format | SMILES, molecular sketcher | SMILES | SMILES, SDfile, and others | Molecular sketcher, various file formats |
| Batch Processing | Yes | Yes | Yes | Yes |
| Key Predicted Properties | Physicochemical properties, Lipinski's rule of five, solubility, GI absorption, BBB penetration, CYP inhibition (qualitative), drug-likeness radar.[4][5] | Water solubility, Caco-2 permeability, intestinal absorption, BBB permeability, CYP substrate/inhibitor, AMES toxicity, hepatotoxicity, skin sensitization.[6][7][8] | Over 175 properties including solubility vs. pH, logD vs. pH, pKa, CYP and UGT metabolism, various toxicity endpoints (e.g., Ames, DILI), and PK endpoints via HT-PBPK simulations.[9] | Blood-brain barrier penetration, CYP450 inhibition and substrate specificity, oral bioavailability, passive absorption, P-glycoprotein specificity, sites of metabolism.[10][11] |
| Underlying Methodology | Combination of established predictive models (e.g., iLOGP, BOILED-Egg) and in-house developed methods.[4] | Graph-based signatures and machine learning models.[6][7][8] | Artificial intelligence and machine learning models trained on extensive, high-quality datasets.[9] | QSAR models, extensive internal databases of experimental data, and machine learning algorithms.[10][11][12] |
| Validation | Performance of models is documented in publications.[13][14] | Comparative performance against other tools is published, showing good accuracy for many endpoints.[6][7] | Ranked highly in independent peer-reviewed comparisons for accuracy.[9] | Models are built on curated experimental data, and users can train models with their own data to improve accuracy within their chemical space.[15] |
| Strengths | User-friendly interface, excellent visualizations (e.g., Bioavailability Radar, BOILED-Egg), and a good balance of key ADMET parameters for initial screening.[4][16] | Broad range of predicted endpoints, including toxicity, and good documented performance.[6][7] | Extensive list of predictable properties, high accuracy, and integration with PBPK modeling for more advanced pharmacokinetic predictions.[9] | High-quality predictions based on large experimental datasets, and the ability to train models with proprietary data for improved accuracy in a specific chemical space.[10][15] |
| Limitations | Lacks some of the more detailed toxicity and metabolism predictions of other tools. | The user interface is less graphical and intuitive than SwissADME. | High cost can be a barrier for academic and smaller research groups. | Commercial software with associated costs. |
Experimental Protocol: In Silico ADMET Prediction of a Hypothetical this compound Derivative using SwissADME
To illustrate the practical application of in silico ADMET prediction, we will walk through a step-by-step workflow using the freely accessible SwissADME web server. Our hypothetical molecule, N-(4-aminophenyl)-2,5-dimethoxypyrimidin-4-amine (SMILES: Nc1ccc(NC2=NC=C(OC)C(OC)=N2)cc1), is a plausible derivative of this compound, synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing chloropyrimidines.[17][18]
Step-by-Step Methodology
-
Access the SwissADME Web Server: Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[4] The interface is clean and straightforward, requiring no registration.
-
Input the Molecular Structure:
-
The most direct method is to paste the SMILES string of our hypothetical molecule (Nc1ccc(NC2=NC=C(OC)C(OC)=N2)cc1) into the text box.
-
Alternatively, you can use the integrated molecular sketcher to draw the structure.
-
For multiple molecules, each SMILES string should be on a new line.
-
-
Initiate the Prediction: Click the "Run" button to start the calculations. The server is generally fast, providing results within seconds to minutes, depending on the server load and the complexity of the molecule.
-
Analyze the Results: The output is organized into several sections, providing a comprehensive overview of the molecule's predicted properties.
-
Physicochemical Properties: This section provides fundamental descriptors such as molecular weight, logP (a measure of lipophilicity), and water solubility. These are crucial for initial drug-likeness assessment.
-
Lipophilicity: Multiple predictors for logP are provided, offering a consensus view.
-
Water Solubility: Predictions from different models are given, along with a qualitative assessment (e.g., soluble, moderately soluble).
-
Pharmacokinetics: This section is of prime interest and includes:
-
GI absorption: Predicted as "High" or "Low".
-
BBB permeant: A "Yes" or "No" prediction on whether the molecule is likely to cross the blood-brain barrier.
-
P-gp substrate: Predicts if the molecule is a substrate for P-glycoprotein, an important efflux transporter.
-
CYP (Cytochrome P450) Inhibition: Qualitative predictions for the inhibition of major CYP isoforms (1A2, 2C19, 2C9, 2D6, 3A4), which are key enzymes in drug metabolism.
-
-
Drug-likeness: This section evaluates the molecule based on several established rules:
-
Lipinski's Rule of Five: A widely used rule of thumb to assess drug-likeness. The output will indicate "Yes" and the number of violations, if any.
-
Ghose, Veber, Egan, and Muegge filters: Additional filters for drug-likeness.
-
-
Medicinal Chemistry: Provides information on potential liabilities, such as the presence of PAINS (Pan-Assay Interference Compounds) alerts.
-
Bioavailability Radar: A graphical representation of the molecule's drug-likeness based on six physicochemical properties.[16] For a molecule to be considered "drug-like," the radar plot should fall within the pink area.
-
BOILED-Egg: An intuitive graphical model that plots the molecule's lipophilicity (WLOGP) against its polarity (TPSA) to predict its passive gastrointestinal absorption and blood-brain barrier penetration.[4][14]
-
Mandatory Visualization: In Silico ADMET Prediction Workflow
Caption: A streamlined workflow for in silico ADMET prediction of a novel molecule.
Trustworthiness: A Self-Validating System
The predictive power of in silico tools is inherently tied to the quality and diversity of the data used to build their models.[15] While these tools provide valuable guidance, they are not a substitute for experimental validation. A self-validating approach involves:
-
Cross-Verification: When possible, use multiple prediction tools to assess the same molecule. A consensus in the predictions from different platforms with varying underlying algorithms can increase confidence.
-
Understanding the Applicability Domain: Be aware of the chemical space for which a model was trained.[14][15] Predictions for molecules that are structurally dissimilar to the training set may be less reliable.
-
Experimental Feedback Loop: As your project progresses and experimental ADMET data becomes available for lead compounds, compare these results with the initial in silico predictions. This feedback can help you to better understand the predictive accuracy of the tools for your specific chemical series and to build more robust internal models. Commercial platforms like ACD/Percepta explicitly support this by allowing users to train models with their own data.[10][15]
Conclusion: Empowering Rational Drug Design
In silico ADMET prediction is an indispensable tool in the modern drug discovery arsenal. For researchers working with versatile scaffolds like this compound, these computational methods offer a rapid and cost-effective means to evaluate the drug-like potential of novel derivatives. By understanding the capabilities and limitations of different prediction tools and adopting a self-validating workflow, scientists can make more informed decisions, prioritize the synthesis of compounds with a higher probability of success, and ultimately, accelerate the journey from a promising molecule to a life-changing medicine.
References
- 1. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 2. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 3. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME: Significance and symbolism [wisdomlib.org]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scienceopen.com [scienceopen.com]
- 8. ADMET Predictor Features & Functionality Comparison - Simulations Plus [simulations-plus.com]
- 9. acdlabs.com [acdlabs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. phytojournal.com [phytojournal.com]
- 13. SwissADME [swissadme.ch]
- 14. acdlabs.com [acdlabs.com]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. preprints.org [preprints.org]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Chloro-2,5-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount for the development of novel drug candidates. 4-Chloro-2,5-dimethoxypyrimidine, in particular, serves as a versatile building block, with its C4-chloro substituent providing a reactive handle for various palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations.
This guide offers a comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this compound. By delving into the nuances of catalyst selection and providing supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Crucial Role of the Palladium Catalyst
Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that typically involves oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. The nature of the palladium catalyst, particularly the ligands coordinated to the metal center, profoundly influences each of these steps. Ligands modulate the electron density at the palladium center, its steric environment, and its overall stability, thereby impacting catalyst activity and longevity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents. The choice of catalyst is often dictated by the reactivity of the boronic acid partner and the desired reaction conditions.
A study on the microwave-assisted Suzuki coupling of the related 2,4-dichloropyrimidine with phenylboronic acid provides valuable insights into catalyst performance. While not the exact substrate, the electronic properties of the chloropyrimidine core are comparable.
| Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 81 | [1] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 h | 65 | [1] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 h | 59 | [1] |
| Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 h | 21 | [1] |
Data adapted from a study on 2,4-dichloropyrimidine, which serves as a relevant model for this compound.
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) emerges as a highly effective catalyst for this transformation, particularly under microwave irradiation, affording a high yield in a remarkably short reaction time.[1] This is often attributed to the facile in situ generation of the active Pd(0) species.
-
Pd(OAc)₂ with PPh₃ provides a respectable yield, though over a significantly longer reaction period.[1] This system relies on the in situ reduction of Pd(II) to Pd(0), which can be a slower process.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) , a popular and robust catalyst, shows moderate efficacy in this specific application.[1] Its bidentate ligand, dppf, offers high stability to the catalytic species.[2]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) without an additional phosphine ligand demonstrates lower efficiency, highlighting the critical role of phosphine ligands in stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle.[1]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a related chloropyrimidine and is expected to be a good starting point for the Suzuki-Miyaura coupling of this compound.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).
-
Add 1,4-dioxane and water in a 2:1 ratio (to achieve a suitable concentration, e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Heck Coupling: Olefinic Functionalization
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted olefins. For an electron-deficient substrate like this compound, this reaction can be challenging and often requires robust catalyst systems. While specific data for this exact substrate is limited, general principles for the Heck coupling of aryl chlorides can be applied.
Catalyst Considerations:
-
Palladacycles: These pre-catalysts are known for their high stability and activity, often allowing for low catalyst loadings. They are particularly effective for the coupling of less reactive aryl chlorides.
-
Pd/NHC (N-Heterocyclic Carbene) Complexes: NHC ligands are strong σ-donors and form very stable complexes with palladium, leading to highly active and long-lived catalysts capable of activating challenging substrates like aryl chlorides.[3]
-
Phosphine-based Catalysts: Bulky, electron-rich phosphine ligands such as t-Bu₃P can be effective in promoting the Heck reaction of aryl chlorides.
Experimental Protocol: Representative Heck Coupling
This generalized protocol is based on established methods for the Heck coupling of aryl chlorides and can be optimized for this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., a palladacycle or a Pd/NHC complex)
-
Base (e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃))
-
Solvent (e.g., DMF, NMP, or 1,4-dioxane)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 1-2 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent, followed by the alkene (1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[2] For electron-deficient heteroaryl chlorides like this compound, this reaction is often highly efficient.
Comparative Catalyst Performance:
| Catalyst System | Ligand | Base | Solvent | General Performance |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | Excellent for a broad range of amines, including primary and secondary. |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | Particularly effective for the coupling of secondary amines. |
| Pd/NHC Complexes | IPr or SImes | NaOt-Bu | Toluene or Dioxane | Highly active for challenging couplings and can tolerate a wide range of functional groups. |
| Pd(dppf)Cl₂ | - | NaOt-Bu | Toluene | Generally less effective for aryl chlorides compared to more modern ligand systems. |
Key Insights for Catalyst Selection:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like XPhos and RuPhos, developed by the Buchwald group, are highly effective for the amination of aryl chlorides.[4] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): Palladium complexes bearing NHC ligands are exceptionally active and are often the catalysts of choice for difficult aminations, including those of electron-deficient heteroaryl chlorides.[5]
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
Experimental Protocol: General Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk tube, add the palladium pre-catalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%).
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOt-Bu (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene.
-
Heat the reaction mixture (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The palladium-catalyzed coupling of this compound is a versatile strategy for the synthesis of a diverse range of functionalized pyrimidines. For Suzuki-Miyaura couplings , Pd(PPh₃)₄ offers a rapid and high-yielding route, especially with microwave assistance. For the more challenging Heck and Buchwald-Hartwig reactions , modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes are generally the most effective.
The field of palladium catalysis is continuously evolving, with the development of new ligands and pre-catalysts that offer higher activity, broader substrate scope, and milder reaction conditions. Researchers are encouraged to consult the recent literature to identify the most state-of-the-art catalyst systems for their specific applications. Careful consideration of the catalyst, ligand, base, and solvent system is paramount to achieving optimal results in the functionalization of this important heterocyclic building block.
References
- 1. mdpi.com [mdpi.com]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
Assessing the drug-likeness of 4-Chloro-2,5-dimethoxypyrimidine derivatives
An Expert Guide to Assessing the Drug-Likeness of 4-Chloro-2,5-dimethoxypyrimidine Derivatives
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] Derivatives of this compound, in particular, represent a promising starting point for novel therapeutics. However, translating a biologically active compound into a viable drug candidate requires a rigorous evaluation of its pharmacokinetic and physicochemical properties, collectively known as "drug-likeness."[5][6] A failure to optimize these properties early is a leading cause of costly late-stage clinical trial failures. This guide provides a comprehensive, experience-driven framework for assessing the drug-likeness of this compound derivatives, integrating computational predictions with pivotal in vitro experiments to enable data-driven lead optimization.
The Drug-Likeness Paradigm: Beyond Potency
In drug discovery, potency is only a fraction of the story. An exceptionally potent compound is useless if it cannot reach its target in the body, persists for an appropriate duration, and exhibits an acceptable safety profile. The concept of drug-likeness is a qualitative assessment of these complex factors, aimed at predicting a compound's potential to become an orally active drug in humans.[7][8][9] The initial and most influential framework for this assessment is Lipinski's Rule of Five.
Lipinski's Rule of Five: The Foundational Filter
Formulated by Christopher A. Lipinski, this rule of thumb identifies key physicochemical properties that influence a drug's absorption and permeability.[8][9] It is not a rigid law but an invaluable filter for prioritizing compounds. A compound is likely to have poor oral bioavailability if it violates two or more of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[7][10]
-
LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP measures lipophilicity. An optimal balance is crucial; highly lipophilic compounds may have poor aqueous solubility and get trapped in lipid membranes, while highly hydrophilic compounds may not cross cell membranes.[11]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[7][8]
The this compound core is an excellent starting point from a Lipinski perspective. Its relatively low molecular weight and moderate number of hydrogen bond acceptors provide a solid foundation for derivatization without immediately violating these critical parameters.
A Multi-Parameter Approach: The ADMET Profile
While Lipinski's rules provide a valuable first pass, a deeper, more quantitative assessment is necessary. This involves evaluating the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Modern drug discovery leverages a combination of in silico predictive models and in vitro assays to build a comprehensive ADMET picture.[12][13][14][15]
Key ADMET Parameters for Evaluation
| Parameter | Scientific Rationale | Desired Profile for Oral Drugs |
| Aqueous Solubility | A drug must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle for oral bioavailability. | High (> 10 µM) |
| Membrane Permeability | The ability to passively diffuse across the intestinal epithelium is critical for absorption. | High (e.g., Papp > 1 x 10⁻⁶ cm/s) |
| Metabolic Stability | Determines the compound's half-life. Rapid metabolism by liver enzymes (like Cytochrome P450s) leads to low bioavailability and short duration of action. | High (e.g., t½ in microsomes > 30 min) |
| Plasma Protein Binding | Only the unbound fraction of a drug is free to interact with its target. High binding can limit efficacy. | Moderate (< 95% bound) |
| hERG Inhibition | Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). | Low (IC₅₀ > 10 µM) |
| Cytotoxicity | General toxicity to human cells indicates a low therapeutic window. | Low (CC₅₀ > 10 µM) |
Integrated Assessment Workflow: From Silicon to Bench
A robust and efficient assessment strategy seamlessly integrates computational screening with targeted experimental validation. This approach prioritizes resources by focusing synthesis and wet lab experiments on compounds with the highest predicted potential.
Caption: Integrated workflow for drug-likeness assessment of novel derivatives.
Core Experimental Protocols
The following protocols represent a cost-effective, high-throughput suite of assays for generating foundational drug-likeness data.
Kinetic Solubility Assay (Nephelometry)
-
Causality: This assay is chosen for its high throughput and relevance to early discovery. It measures the solubility of a compound upon precipitation from a DMSO stock into an aqueous buffer, mimicking the initial dissolution challenge in the gut.
-
Methodology:
-
Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
In a clear 96-well plate, dispense 198 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Add 2 µL of the 10 mM compound stock to the PBS (final concentration: 100 µM; final DMSO: 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure light scattering (turbidity) using a nephelometer or plate reader.
-
Quantify solubility by comparing the reading to a standard curve of a known precipitating compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Causality: PAMPA is selected as a rapid and cell-free method to specifically assess passive permeability, a key driver of oral absorption. It isolates this mechanism from more complex active transport or efflux processes, providing a clean baseline.
-
Methodology:
-
Prepare a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
Coat the filter of a 96-well PAMPA filter plate (donor plate) with 5 µL of the lipid solution.
-
Add 200 µL of test compound solution (e.g., 50 µM in PBS) to the donor wells.
-
Place the filter plate onto a 96-well acceptor plate containing 200 µL of fresh PBS per well.
-
Incubate the "sandwich" plate for 4-16 hours at room temperature.
-
Measure the compound concentration in both donor and acceptor wells via LC-MS/MS or UV spectroscopy.
-
Calculate the permeability coefficient (Pₑ).
-
Liver Microsomal Stability Assay
-
Causality: This assay provides a direct measure of metabolic stability by exposing the compound to the primary drug-metabolizing enzymes (Phase I, primarily CYPs) housed in liver microsomes. A short half-life here is a strong indicator of rapid clearance in vivo.[15]
-
Methodology:
-
Pre-warm a suspension of human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in PBS at 37°C.
-
Initiate the reaction by adding the test compound (final concentration: 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the metabolic activity by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.
-
Determine the half-life (t½) by plotting the natural log of the remaining compound vs. time.
-
Comparative Analysis: A Case Study
To illustrate the decision-making process, let's compare two hypothetical derivatives of this compound against a successful oral kinase inhibitor, Gefitinib.
| Parameter | Gefitinib (Reference) | Derivative X | Derivative Y |
| MW (Da) | 446.9 | 495.4 | 421.3 |
| LogP | 4.1 | 5.2 | 3.8 |
| HBD | 1 | 2 | 1 |
| HBA | 6 | 8 | 7 |
| Lipinski Violations | 0 | 1 (LogP > 5) | 0 |
| Kinetic Solubility (µM) | 15 | 2 | 45 |
| PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | 8.2 | 3.1 | 9.5 |
| Microsomal t½ (min) | 48 | 12 | 65 |
Analysis & Decision:
-
Derivative X: While potent in an initial activity screen, it presents several red flags. It violates Lipinski's rule for LogP, which is corroborated by its very low aqueous solubility. Furthermore, its low permeability and rapid metabolic clearance (short half-life) suggest it would likely have poor oral bioavailability. Decision: No-Go. This compound would require significant structural modification to improve its ADMET properties.
-
Derivative Y: This compound presents a much more promising profile. It has no Lipinski violations and its physicochemical properties are well-aligned with the successful drug Gefitinib. Its high solubility, excellent permeability, and robust metabolic stability indicate a high probability of achieving good oral exposure. Decision: Go. This compound is a strong candidate for further lead optimization and advancement into more complex in vivo studies.
Conclusion
The systematic assessment of drug-likeness is non-negotiable for efficient drug discovery. For promising scaffolds like this compound, a disciplined strategy that integrates predictive modeling with a core suite of in vitro ADMET assays is paramount. This approach allows researchers to make informed, data-driven decisions, deprioritizing compounds with fatal flaws and focusing resources on candidates with a genuine potential to become safe and effective medicines. The next phase for promising leads like "Derivative Y" would involve establishing clear structure-activity (SAR) and structure-property relationships (SPR) to fine-tune potency while maintaining its excellent drug-like characteristics.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Likeness Assessment - Creative Biolabs [creative-biolabs.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. criver.com [criver.com]
- 13. pharmidex.com [pharmidex.com]
- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 15. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4-Chloro-2,5-dimethoxypyrimidine
Introduction: 4-Chloro-2,5-dimethoxypyrimidine is a substituted pyrimidine derivative utilized in complex organic synthesis, particularly within pharmaceutical and materials science research. As with all chlorinated heterocyclic compounds, its handling and disposal require a stringent, protocol-driven approach to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a detailed, step-by-step framework for the proper management and disposal of this chemical, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
Hazard Profile and Essential Risk Assessment
Before handling waste, it is imperative to understand the inherent risks of this compound. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar chlorinated pyrimidines allows for a robust risk assessment.
-
Primary Hazards: The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system. Ingestion is considered harmful.[1]
-
Hazardous Combustion Products: A critical consideration for disposal is the compound's behavior under thermal decomposition. In the event of a fire or improper incineration, it can release highly toxic and corrosive gases, including hydrogen chloride (HCl), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[2][3] The generation of HCl gas is a key reason why chlorinated waste must be handled by specialized facilities.
-
Chemical Incompatibilities: This compound must be stored and disposed of separately from strong oxidizing agents and strong acids to prevent vigorous, potentially hazardous reactions.[1][2]
-
Environmental Risk: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4][5] Proper disposal is not just a safety measure but an environmental responsibility.
Personal Protective Equipment (PPE) for Waste Handling
Direct contact with the chemical waste must be avoided. The following PPE is mandatory when handling pure this compound or its concentrated waste.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood. If there is a risk of generating dust from the solid waste, a NIOSH-approved respirator with particulate filters may be required.[3]
Core Protocol: Waste Segregation and Containerization
Proper segregation is the most critical step in the disposal workflow. Mixing waste streams can create hazardous reactions and makes disposal significantly more complex and expensive.
Step 1: Designate the Correct Waste Stream All waste containing this compound must be classified as "Chlorinated (or Halogenated) Organic Waste." This is distinct from "Non-Halogenated Organic Waste."[6]
-
Causality: Chlorinated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the resulting hydrogen chloride gas.[5] Mixing it with non-chlorinated solvents contaminates the entire volume, forcing the entire batch to be treated via this more rigorous and costly method. Most disposal facilities set a very low limit for what constitutes chlorinated waste, often as low as 2%.[6]
Step 2: Select a Compatible Waste Container
-
For Solid Waste: Use a high-density polyethylene (HDPE) container or another chemically compatible container with a secure, vapor-tight lid. The container must be in good condition, free of cracks or residue from previous use.[7]
-
For Liquid Waste (e.g., contaminated solvents): Use a designated, compatible solvent waste container, typically an HDPE carboy.
Step 3: Ensure Proper and Complete Labeling The waste container must be labeled before any waste is added. The label must be compliant with EPA and local regulations.[7]
-
Label Contents:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
List any other chemical constituents in the container (e.g., solvents, other reagents) with their approximate percentage composition.
-
The date accumulation started.
-
Step-by-Step Disposal and Decontamination Procedure
1. Transfer of Unused/Waste Solid:
-
Working within a chemical fume hood, carefully transfer any residual or waste this compound solid into the pre-labeled "Chlorinated Organic Solid Waste" container.
-
Use a dedicated spatula or scoop for the transfer. Avoid generating dust.
2. Decontamination of Labware (e.g., Glassware):
-
Perform an initial rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, this first rinse solvent is now contaminated and must be disposed of in a separate, clearly labeled "Chlorinated Organic Liquid Waste" container.
-
Subsequent cleaning with soap and water can typically proceed as normal, but consult your institution's specific policies. Do not allow wash water from the initial cleaning to enter drains.
3. Disposal of Contaminated Consumables:
-
Any disposable items that have come into direct contact with the chemical, such as weighing papers, contaminated paper towels, and used gloves, must be placed into the "Chlorinated Organic Solid Waste" container.
4. Secure Storage of Waste Container:
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.[6][7]
-
Store the container in a designated and properly ventilated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area.
-
Ensure the storage location is away from incompatible materials like strong acids and oxidizers.[2]
5. Arranging for Final Disposal:
-
When the container is full (do not exceed 90% capacity) or you are finished generating this type of waste, contact your institution's Environmental Health & Safety (EHS) department.[6][8]
-
Complete a hazardous material pickup request form as required by your institution.[7]
-
Final disposal must be conducted at a licensed and approved waste management facility.[1]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure.
-
Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
Don PPE: Before addressing the spill, put on the required PPE, including respiratory protection if the spill is large or has generated significant dust.[1]
-
Containment: For a solid spill, gently cover it with a compatible absorbent pad to prevent further dispersal.
-
Cleanup: Carefully sweep or scoop the solid material into a designated bag or container.[2][9] Avoid any actions that could make the powder airborne.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials (absorbent pads, cloths, contaminated gloves) are considered hazardous waste and must be placed in the "Chlorinated Organic Solid Waste" container for disposal.[7]
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 370103-25-6 | [10] |
| Primary Hazards | Skin, eye, and respiratory system irritant. Harmful if swallowed. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][2] |
| Designated Waste Stream | Chlorinated (Halogenated) Organic Waste (Solid and Liquid streams kept separate). | [6] |
| Hazardous Byproducts | Combustion yields HCl, NOx, CO, CO₂. | [2][3] |
| Required PPE | Safety goggles, nitrile gloves, lab coat. Use in fume hood. | N/A |
Disposal Decision Workflow
The following diagram illustrates the logical steps from waste generation to final disposal arrangement.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 370103-25-6 [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-2,5-dimethoxypyrimidine: A Framework for Safety and Operational Excellence
For the modern researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our practices. Handling novel or specialized reagents like 4-Chloro-2,5-dimethoxypyrimidine demands more than just procedural adherence; it requires a deep, causal understanding of the risks and the rationale behind each safety measure. This guide is structured to provide not just a protocol, but a self-validating system of safety, ensuring that your critical research is protected by field-proven insights and authoritative standards.
Hazard Identification: Understanding the Adversary
Based on this data, we must assume this compound is, at a minimum:
Therefore, all handling procedures must be designed to mitigate these specific risks through a multi-layered personal protective equipment (PPE) strategy.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not a checklist but a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound, with the understanding that specific laboratory conditions may warrant additional protection.
| Operation | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Clothing | Respiratory Protection |
| Weighing/Handling Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves (double-gloved recommended) | Chemical Safety Goggles & Face Shield | Flame-Resistant Lab Coat | N95/P100 Respirator (recommended) |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves | Chemical Safety Goggles | Standard Lab Coat | Not required if in fume hood |
| Running Reactions/Workup | Chemical Fume Hood | Nitrile Gloves | Chemical Safety Goggles | Standard Lab Coat | Not required if in fume hood |
| Large-Scale Operations (>10g) | Chemical Fume Hood | Nitrile Gloves (double-gloved) | Chemical Safety Goggles & Face Shield | Flame-Resistant Lab Coat | N95/P100 Respirator |
The Rationale Behind the Choices
-
Gloves (Nitrile): Nitrile provides excellent protection against a wide range of chemicals and is a standard in laboratory settings. Double-gloving is recommended when handling the solid material to provide an extra layer of protection against potential tears and to allow for the safe removal of the outer, contaminated glove without exposing the skin.
-
Eye Protection (Goggles & Face Shield): Because this compound is classified as a serious eye irritant, chemical safety goggles that form a seal around the eyes are mandatory.[1][2][4][5] When handling the solid powder, which can become airborne, a full-face shield should be worn over the goggles to protect the entire face.
-
Respiratory Protection (N95/P100): The fine, crystalline nature of many organic compounds like this one presents an inhalation hazard.[1][3] Weighing operations, in particular, can generate airborne dust. Using a ventilated balance enclosure is the primary control, but an N95 or P100 respirator provides a crucial secondary layer of defense.
-
Protective Clothing: A standard lab coat is sufficient for solution work within a fume hood. However, when handling larger quantities of the solid, a flame-resistant lab coat is advisable as an additional precaution.
Operational Plan: From Bottle to Bench
This step-by-step workflow ensures that safety is integrated into every stage of the handling process.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation: Before bringing the chemical into the workspace, ensure you are wearing the appropriate base PPE (lab coat, safety goggles, and gloves).
-
Engineering Controls: Verify that the chemical fume hood has a current inspection sticker and is drawing air correctly.
-
Assembly: Gather all necessary equipment and other reagents. This minimizes the time spent moving in and out of the controlled workspace.
-
Weighing: Conduct all weighing of the solid material inside a fume hood or a ventilated balance enclosure. Don your face shield and respirator for this step.
-
Reaction Setup: Once the material is in solution, the risk of inhalation is significantly reduced. The face shield and respirator may be removed if you are working comfortably within the fume hood.
-
Cleanup: All disposable materials (gloves, weighing paper, pipette tips) that have come into contact with the chemical are considered contaminated waste.
Disposal Plan: A Responsible Conclusion
Improper disposal of chemical waste poses a significant environmental and safety risk. All materials contaminated with this compound must be disposed of as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
